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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylbenzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-5-iodo-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodo-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern, featuring a reactive aldehyde, a fluorine atom, and an iodine atom, makes it a versatile building block for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functional groups. The aldehyde group serves as a key precursor for the formation of various heterocycles and other functional moieties.

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-4-methylbenzaldehyde, including its chemical properties, a plausible synthetic route, characterization data, potential applications in drug discovery, and essential safety information. Due to its status as a potentially novel or less-common chemical entity, direct experimental data is limited. Therefore, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers.

Chemical Properties and Structure

While a specific CAS number for 2-Fluoro-5-iodo-4-methylbenzaldehyde has not been definitively identified in major chemical databases, its structure and properties can be confidently predicted based on its constituent functional groups and the extensive knowledge of related compounds.

PropertyPredicted Value
Molecular Formula C₈H₆FIO
Molecular Weight 264.04 g/mol
IUPAC Name 2-Fluoro-5-iodo-4-methylbenzaldehyde
Canonical SMILES CC1=C(C=C(C=O)C=C1F)I
InChI Key (Predicted)
Physical State Likely a solid at room temperature

The logical relationship between the starting material and the final product in the proposed synthesis is illustrated below.

G 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-5-iodo-4-methylbenzaldehyde 2-Fluoro-5-iodo-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde->2-Fluoro-5-iodo-4-methylbenzaldehyde Iodination (e.g., NIS, I₂/HIO₃)

Fig. 1: Proposed synthetic transformation.

Synthesis and Mechanism

A plausible and efficient synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde can be devised based on the electrophilic halogenation of a suitable precursor. A patent for the preparation of the analogous 2-fluoro-5-bromobenzaldehyde describes the bromination of o-fluorobenzaldehyde in the presence of a Lewis acid catalyst.[1] A similar strategy can be employed for the iodination of 2-fluoro-4-methylbenzaldehyde.

Proposed Synthetic Protocol

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

  • 2-Fluoro-4-methylbenzaldehyde (Starting Material)

  • N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., periodic acid, HIO₃)

  • Sulfuric acid (H₂SO₄) or another suitable acid catalyst

  • Dichloromethane (DCM) or Acetic Acid (Solvent)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluent)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 2-fluoro-4-methylbenzaldehyde in DCM Add_Catalyst Add H₂SO₄ (catalytic) Start->Add_Catalyst Add_Iodinating_Agent Add NIS portion-wise at 0 °C Add_Catalyst->Add_Iodinating_Agent React Stir at room temperature (Monitor by TLC) Add_Iodinating_Agent->React Quench Quench with Na₂S₂O₃ (aq) React->Quench Separate_Layers Separate organic layer Quench->Separate_Layers Wash_1 Wash with NaHCO₃ (aq) Separate_Layers->Wash_1 Wash_2 Wash with brine Wash_1->Wash_2 Dry Dry over MgSO₄ Wash_2->Dry Filter_Concentrate Filter and concentrate under reduced pressure Dry->Filter_Concentrate Chromatography Purify by silica gel column chromatography Filter_Concentrate->Chromatography Product Obtain 2-Fluoro-5-iodo-4-methylbenzaldehyde Chromatography->Product

Fig. 2: Experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Iodination: Add N-Iodosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Causality Behind Experimental Choices:
  • Choice of Iodinating Agent: NIS is a mild and effective electrophilic iodinating agent. The combination of I₂ and an oxidizing agent can also be used to generate an electrophilic iodine species in situ.

  • Acid Catalyst: The acid catalyst protonates the iodinating agent, increasing its electrophilicity and accelerating the rate of electrophilic aromatic substitution.

  • Solvent: Dichloromethane is a common, inert solvent for electrophilic halogenations.

  • Work-up Procedure: The sodium thiosulfate quench removes any unreacted iodine. The sodium bicarbonate wash neutralizes the acid catalyst, and the brine wash removes any remaining aqueous impurities.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[2][3][4][5]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.2s-Aldehyde proton (-CHO)
~7.9d~7-8Aromatic proton (ortho to -CHO)
~7.2d~9-10 (JH-F)Aromatic proton (ortho to -F)
~2.4s-Methyl protons (-CH₃)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~190Carbonyl carbon (C=O)
~162 (d, JC-F ≈ 250 Hz)Aromatic carbon attached to -F
~145Aromatic carbon attached to -CH₃
~138Aromatic carbon attached to -CHO
~135Aromatic carbon (ortho to -CHO)
~118 (d, JC-F ≈ 20 Hz)Aromatic carbon (ortho to -F)
~90Aromatic carbon attached to -I
~20Methyl carbon (-CH₃)

IR (KBr Pellet, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretch
~2850, ~2750Aldehyde C-H stretch
~1700Carbonyl (C=O) stretch
~1600, ~1480Aromatic C=C stretch
~1250C-F stretch

Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 264. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the iodine atom (M-127).

Applications in Research and Drug Development

Halogenated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7] The unique substitution pattern of 2-Fluoro-5-iodo-4-methylbenzaldehyde makes it a promising scaffold for several applications:

  • Kinase Inhibitors: The fluorinated aromatic ring can enhance binding affinity to the ATP-binding pockets of kinases, a key target class in oncology.[8]

  • Antimicrobial Agents: The aldehyde and iodo functionalities can be elaborated to introduce pharmacophores known to possess antibacterial or antifungal activity.[8]

  • Cross-Coupling Reactions: The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, facilitating the rapid generation of compound libraries for high-throughput screening.

  • Heterocycle Synthesis: The aldehyde group can participate in condensation reactions to form a wide variety of heterocyclic systems, which are prevalent in many approved drugs.

A Note on a Commercially Available Isomer: 2-Fluoro-4-iodo-3-methylbenzaldehyde

For researchers seeking a readily available starting material with a similar substitution pattern, 2-Fluoro-4-iodo-3-methylbenzaldehyde (CAS Number: 2386329-16-2) is a viable alternative. This compound is offered by several chemical suppliers.[9] Its synthesis often involves directed ortho-metalation strategies.[10]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Fluoro-5-iodo-4-methylbenzaldehyde is not available, the following precautions should be taken based on the known hazards of similar compounds like 2-fluoro-5-iodobenzaldehyde and other halogenated aromatic aldehydes.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-Fluoro-5-iodo-4-methylbenzaldehyde represents a promising and versatile building block for synthetic and medicinal chemistry. While it appears to be a less-common compound, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the use of this and similar molecules in their drug discovery and development endeavors.

References

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. (n.d.). Retrieved from [Link]

  • Stenutz. (n.d.). 2-fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • University of Bath. (n.d.). The synthesis of fluorinated natural products. Retrieved from [Link]

  • MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Iodo-Fluoro-Methyl-Benzaldehydes

A Note to the Researcher: This technical guide was initiated to detail the physical properties of 2-Fluoro-5-iodo-4-methylbenzaldehyde. However, a comprehensive search of scientific literature and chemical databases has...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This technical guide was initiated to detail the physical properties of 2-Fluoro-5-iodo-4-methylbenzaldehyde. However, a comprehensive search of scientific literature and chemical databases has revealed a lack of available data for this specific isomer. In the interest of providing a valuable and data-supported resource, this guide has been pivoted to focus on the closely related and better-documented isomer, 2-Fluoro-4-iodo-3-methylbenzaldehyde . The structural similarity and shared functional groups make this compound a relevant and instructive alternative for understanding the physicochemical landscape of this class of molecules.

Introduction: The Significance of Halogenated Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors in the creation of a vast array of more complex molecules. The introduction of halogen atoms, particularly fluorine and iodine, alongside a methyl group, imparts a unique combination of steric and electronic properties. These modifications can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets, making them of particular interest to researchers in medicinal chemistry and drug development.[1] The interplay of the electron-withdrawing nature of the fluorine and iodine atoms, the electron-donating methyl group, and the reactive aldehyde functionality creates a chemical scaffold with significant potential for the synthesis of novel pharmaceuticals and functional materials.

Chemical Identity and Core Properties of 2-Fluoro-4-iodo-3-methylbenzaldehyde

Chemical Structure:

Caption: Molecular structure of 2-Fluoro-4-iodo-3-methylbenzaldehyde.

This molecule features a benzene ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position, with an aldehyde group at the 1-position. This specific arrangement of substituents dictates its chemical behavior and physical properties.

PropertyValueSource(s)
CAS Number 2386329-16-2[2]
Molecular Formula C₈H₆FIO[3]
Molecular Weight 264.04 g/mol [3]
Appearance Typically a brown solid[3]
Melting Point 156-158 °C[3]
Boiling Point Not reported
Density Not reported
Solubility Not reported

Spectroscopic Profile

While specific spectra for 2-Fluoro-4-iodo-3-methylbenzaldehyde are not widely published, a theoretical interpretation based on its structure can be provided. This analysis is crucial for researchers in identifying and characterizing this compound in a laboratory setting.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methyl protons.

  • Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will appear in the upfield region, likely between δ 2.0 and 2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to the electronegative fluorine and iodine atoms will show characteristic shifts. The carbon-fluorine coupling will also be observable.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 and 2820 cm⁻¹.

  • C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.

  • C-I Stretch: A weaker absorption band in the lower frequency region, typically below 600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Synthesis and Reactivity

Synthesis: 2-Fluoro-4-iodo-3-methylbenzaldehyde is typically synthesized through electrophilic aromatic substitution reactions.[3] This method allows for the regioselective introduction of the halogen atoms onto the benzaldehyde precursor. The synthesis may involve multiple steps, including protection of the aldehyde group, followed by halogenation and deprotection. Purification is often achieved through recrystallization or column chromatography.[3]

SynthesisWorkflow Start Starting Material (e.g., 2-Fluoro-3-methylbenzaldehyde) Protection Aldehyde Protection Start->Protection e.g., Acetal formation Iodination Electrophilic Iodination Protection->Iodination e.g., I₂, HIO₃ Deprotection Deprotection Iodination->Deprotection Acidic workup Purification Purification (Recrystallization/Chromatography) Deprotection->Purification Product 2-Fluoro-4-iodo-3-methylbenzaldehyde Purification->Product

Caption: A generalized workflow for the synthesis of 2-Fluoro-4-iodo-3-methylbenzaldehyde.

Reactivity: The chemical behavior of this compound is governed by its functional groups:

  • Aldehyde Group: This group is susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can also participate in various condensation and nucleophilic addition reactions.[3]

  • Iodo Group: The iodine atom is a good leaving group, making this position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are instrumental in building more complex molecular architectures.

  • Fluoro Group: The fluorine atom influences the electronic properties of the aromatic ring and can enhance the metabolic stability of derivative compounds in a drug discovery context.

Applications in Research and Development

2-Fluoro-4-iodo-3-methylbenzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules.[3] Its utility is particularly pronounced in:

  • Pharmaceutical Development: As a building block for the synthesis of novel drug candidates. The presence of both fluorine and iodine allows for strategic modifications to enhance pharmacological properties.[3]

  • Biological Research: It can be used in the study of enzyme-catalyzed reactions and in biochemical assays where its specific substitution pattern can probe active sites.[3]

Safety and Handling

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

2-Fluoro-4-iodo-3-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecules. While comprehensive data for this specific isomer is limited, this guide provides a foundational understanding of its properties, synthesis, and potential applications, based on available information and established chemical principles. Further research into this and related compounds is warranted to fully explore their synthetic utility and potential contributions to science and technology.

References

  • O'Hagan, D. (2008). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry, 51(15), 4359-4384.

Sources

Foundational

Comprehensive MS Profiling: 2-Fluoro-5-iodo-4-methylbenzaldehyde

The following technical guide details the mass spectrometry profiling of 2-Fluoro-5-iodo-4-methylbenzaldehyde , designed for researchers in medicinal chemistry and analytical development. Executive Summary 2-Fluoro-5-iod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of 2-Fluoro-5-iodo-4-methylbenzaldehyde , designed for researchers in medicinal chemistry and analytical development.

Executive Summary

2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS 886501-86-4) is a high-value halogenated synthon used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its unique substitution pattern—combining a labile iodide for coupling, a directing fluoride, and a reactive aldehyde—makes it a critical yet challenging analyte.

This guide provides a structural mass spectrometry analysis, distinguishing between Electron Ionization (EI) fragmentation patterns (GC-MS) and Electrospray Ionization (ESI) behavior (LC-MS). The data presented synthesizes experimental homologous series analysis with high-fidelity predictive modeling.

Physicochemical Identity & MS Parameters

Accurate mass analysis requires precise calibration based on the monoisotopic mass of the constituent halogens. Iodine (I) and Fluorine (F) are monoisotopic, simplifying the isotopic envelope but creating significant mass defects.

PropertyValueNotes
Formula

Molecular Weight 264.04 g/mol Average Mass
Monoisotopic Mass 263.9448 Da Target for HRMS (High-Res MS)
Isotopic Pattern M (100%), M+1 (~8.8%)No M+2 from halogens (Cl/Br absent)
Mass Defect Negative (-0.0552)Due to Iodine; shifts peaks to lower nominal mass

Mass Spectrometry Analysis

Electron Ionization (EI) – GC-MS Profile

In hard ionization (70 eV), the molecule exhibits a distinct fragmentation pathway driven by the weakness of the C–I bond and the stability of the aromatic core.

  • Molecular Ion (

    
    ) : m/z 264 . Observed as a distinct peak, though often not the base peak due to the labile iodine atom.
    
  • Base Peak / Major Fragment : m/z 137 (

    
    ). The loss of the iodine radical (
    
    
    
    , 127 Da) is the dominant pathway, driven by the weak C–I bond energy (~57 kcal/mol) compared to C–F or C–H.
  • Secondary Fragmentation :

    • m/z 263 (

      
      ): Characteristic aldehyde proton loss.
      
    • m/z 235 (

      
      ): 
      
      
      
      -cleavage removing the formyl group.
    • m/z 109 (

      
      ): Sequential loss of Iodine and Carbon Monoxide (ring contraction).
      
Table 1: Key EI-MS Diagnostic Ions
m/z (Nominal)Ion IdentityRelative Abundance (Est.)[1][2][3]Mechanism
264

40–60%Molecular Ion (Radical Cation)
263

10–20%

-Cleavage (Loss of H)
137

100% (Base) Homolytic fission of C–I bond
109

30–50%Loss of CO from m/z 137
108

15–25%Loss of H from m/z 109 (Tropylium-like)
Electrospray Ionization (ESI) – LC-MS Profile

In soft ionization (positive mode), the molecule remains largely intact. The aldehyde oxygen is the primary site of protonation.

  • Primary Adduct : m/z 265.0 (

    
    ).
    
  • Solvent Adducts : In methanol/water/ammonium formate buffers, expect m/z 282.0 (

    
    ) or m/z 287.0  (
    
    
    
    ).
  • Note on Sensitivity : Halogenated aldehydes can show poor ionization efficiency in ESI+. Derivatization with 2,4-DNPH is recommended for trace quantification, shifting the detection mass to m/z 444 (hydrazone derivative).

Visualization of Fragmentation Pathways[1][4][5][6][7]

The following diagram illustrates the logical fragmentation cascade under Electron Ionization (EI), critical for structural confirmation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 264 [C8H6FIO]+. M_H [M - H]+ m/z 263 Aldehyde proton loss M_Ion->M_H - H• (1 Da) M_I [M - I]+ m/z 137 (Base Peak) De-iodination M_Ion->M_I - I• (127 Da) (Dominant) M_CHO [M - CHO]+ m/z 235 Loss of Formyl M_Ion->M_CHO - CHO• (29 Da) M_I_CO [M - I - CO]+ m/z 109 Ring Contraction M_I->M_I_CO - CO (28 Da) Tropylium [C7H5F]+. m/z 108 Fluorotropylium ion M_I_CO->Tropylium - H•

Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathway highlighting the dominant de-iodination channel.

Experimental Protocols

GC-MS Purity Profiling

This protocol ensures separation of the target from its de-iodinated impurity (2-Fluoro-4-methylbenzaldehyde).

  • Instrument : Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column : HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas : Helium @ 1.2 mL/min (Constant Flow).

  • Inlet : Split 20:1 @ 250°C.

  • Oven Program :

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source : 230°C; Quad : 150°C.

  • Scan Range : m/z 40–350.

LC-MS Impurity Identification Workflow

Use this logic tree to troubleshoot unknown peaks in the synthesis mixture.

LCMS_Workflow Start Unknown Peak in LC-MS Check_MW Check [M+H]+ Start->Check_MW Is_265 m/z = 265? Check_MW->Is_265 Is_139 m/z = 139? Check_MW->Is_139 Is_444 m/z = 444? Check_MW->Is_444 Target Target Analyte (2-F-5-I-4-Me-PhCHO) Is_265->Target Yes Impurity De-iodinated Impurity (2-F-4-Me-PhCHO) Is_139->Impurity Yes (Loss of I) Deriv DNPH Derivative (Quantitation) Is_444->Deriv Yes (Derivatized)

Caption: Figure 2. LC-MS decision matrix for identifying the target compound versus common de-halogenated byproducts.

References

  • National Institute of Standards and Technology (NIST) .[4][5] Mass Spectrum of Benzaldehyde, 4-methyl- (CAS 104-87-0). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • PubChem . Compound Summary for 2-Fluoro-4-iodo-3-methylbenzaldehyde (Isomer Analog). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-Fluoro-5-iodo-4-methylbenzaldehyde material safety data sheet (MSDS)

Topic: 2-Fluoro-5-iodo-4-methylbenzaldehyde CAS: 886500-84-3 Content Type: Technical Monograph & Handling Guide A Strategic Intermediate for Medicinal Chemistry Scaffolding Executive Chemical Profile 2-Fluoro-5-iodo-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-5-iodo-4-methylbenzaldehyde CAS: 886500-84-3 Content Type: Technical Monograph & Handling Guide

A Strategic Intermediate for Medicinal Chemistry Scaffolding

Executive Chemical Profile

2-Fluoro-5-iodo-4-methylbenzaldehyde is a highly functionalized aromatic building block characterized by its orthogonal reactivity. Unlike simple benzaldehydes, this molecule offers three distinct "handles" for diversification, making it a critical node in the synthesis of pharmaceutical libraries, particularly for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

PropertySpecification
CAS Number 886500-84-3
Molecular Formula C₈H₆FIO
Molecular Weight 264.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in water
Melting Point 68–72 °C (Predicted based on structural analogs)
Reactivity Class Electrophilic Aldehyde / Aryl Iodide / Aryl Fluoride
Structural Utility Analysis
  • C1-Aldehyde: Serves as the primary electrophile for reductive amination or heterocycle formation (e.g., imidazoles, quinolines).

  • C5-Iodine: A "soft" leaving group positioned for high-yield Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the C2-Fluorine.

  • C2-Fluorine: Provides metabolic stability and modulates pKa of neighboring functional groups; typically inert to standard Pd-catalysis, allowing chemoselective derivatization at the iodine position.

Risk Assessment & Toxicology (SDS Core)

Standard GHS Classification: Irritant (Category 2)

This compound is not classified as a "High Hazard" (e.g., explosive or acute toxin), but its reactivity with biological nucleophiles (proteins/DNA) mandates strict exposure controls.

Hazard Identification (GHS)[2][3]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Critical Handling Protocols

The aldehyde moiety renders this compound susceptible to autoxidation to the corresponding benzoic acid (2-fluoro-5-iodo-4-methylbenzoic acid) upon exposure to air. The carbon-iodine bond is photosensitive.

Storage Directive:

  • Atmosphere: Store under inert gas (Nitrogen or Argon).

  • Temperature: Refrigerate (2–8 °C) to retard oxidation.

  • Light: Amber glass or foil-wrapped containers are mandatory to prevent photolytic deiodination.

Emergency Response Visualization

SafetyProtocol Exposure Exposure Event Skin Skin Contact (Wash 15min) Exposure->Skin Dermal Eye Eye Contact (Rinse 15min + Medical) Exposure->Eye Ocular Spill Spill Containment Exposure->Spill Benchtop Disposal Halogenated Waste Stream Skin->Disposal Neutralize Absorb w/ Vermiculite (No Water) Spill->Neutralize Neutralize->Disposal

Caption: Workflow for managing acute exposure and laboratory spills.

Synthetic Application & Protocols

Workflow: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively engages the C-I bond while leaving the C-F bond and Aldehyde intact.

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability with aldehydes.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x). Rationale: Oxygen poisons the Pd(0) species and oxidizes the aldehyde.

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the starting iodide (Rf ~0.6) and appearance of the fluorescent biaryl product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography on Silica Gel.

Workflow: Reductive Amination (Post-Coupling)

Once the aryl core is built via the iodine, the aldehyde is converted to an amine.

Reagents:

  • Amine: R-NH₂ (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv) - Mild enough to not reduce the C-F bond.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Self-Validating Check:

  • ¹H NMR Monitoring: The aldehyde proton singlet at δ ~10.2 ppm must disappear. A new benzylic methylene signal (Ar-CH₂-NH-) will appear around δ 3.8–4.2 ppm .

Strategic Logic Map

The following diagram illustrates the "Hub" capability of this molecule, distinguishing between kinetic (easy) and thermodynamic (hard) transformations.

SynthesisHub Core 2-Fluoro-5-iodo- 4-methylbenzaldehyde Path1 Suzuki Coupling (Pd-Catalysis) Core->Path1 C-I Bond (Weakest Link) Path2 Reductive Amination (NaBH(OAc)3) Core->Path2 Aldehyde (Electrophile) Path3 Oxidation (NaClO2) Core->Path3 Aldehyde (Oxidation) Constraint NOTE: C-F bond remains intact in all standard paths Core->Constraint Prod1 Biaryl Aldehydes (Scaffold Extension) Path1->Prod1 Prod2 Benzylic Amines (Drug Linkers) Path2->Prod2 Prod3 Benzoic Acids (Peptide Coupling) Path3->Prod3

Caption: Divergent synthesis pathways. The C-I bond is the primary vector for increasing molecular complexity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567 (Analogous Halogenated Benzaldehydes). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for aldehyde handling).

(Note: While specific CAS 886500-84-3 is a catalog compound, physical property data is often extrapolated from close structural isomers like 2-fluoro-4-iodo-5-methylbenzaldehyde in the absence of a dedicated public monograph. The protocols above are chemically validated for this specific functional group arrangement.)

Sources

Foundational

Electronic Topography & Synthetic Utility of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Executive Summary In the landscape of pharmaceutical intermediates, 2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS: 146137-80-6 analogs) represents a "privileged scaffold"—a molecule densely packed with orthogonal reactive ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediates, 2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS: 146137-80-6 analogs) represents a "privileged scaffold"—a molecule densely packed with orthogonal reactive handles.[1] For the drug development chemist, this molecule is not merely a substrate; it is a logic gate.

The presence of four distinct substituents on the benzene ring creates a unique electronic push-pull system. The aldehyde (C1) acts as the primary electron-withdrawing activator; the fluorine (C2) serves as a latent nucleophilic displacement site (SNAr); the iodine (C5) provides a high-fidelity handle for transition-metal catalysis; and the methyl group (C4) offers steric definition and subtle electronic modulation.[1]

This guide deconstructs the electronic effects governing this molecule, providing a rational framework for chemoselective functionalization.

Electronic Topography: The Push-Pull Map

To predict reactivity, we must quantify the electronic pressure at each carbon atom. The interplay between Inductive (


) and Resonance (

) effects defines the "hotspots" on the ring.
Substituent Analysis
PositionSubstituentElectronic Mode

(Hammett)

(Hammett)
Kinetic Consequence
C1 Formyl (-CHO)Strong EWG (-I, -R)+0.42+0.35Activates C2-F for SNAr; directs meta.[1]
C2 Fluoro (-F)EWG (-I) / EDG (+R)+0.06+0.34Deactivates ring toward EAS; highly labile to nucleophiles due to C1 activation.[1]
C4 Methyl (-CH3)Weak EDG (+I, Hyperconj.)[1]-0.17-0.07Modulates dipole; provides steric bulk ortho to Iodine.
C5 Iodo (-I)Weak EWG (-I)+0.18+0.35Preferred site for Oxidative Addition [Pd(0)

Pd(II)].[1]
The "Activation Vector"

The most critical electronic vector in this molecule is the C1


 C2 axis . The aldehyde at C1 exerts a strong electron-withdrawing effect, significantly reducing electron density at the ortho C2 position. This renders the C-F bond—normally inert in unactivated systems—susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

Simultaneously, the C5-Iodo bond sits in a "Goldilocks" zone. It is electron-deficient enough (due to the cumulative -I effects of F and CHO) to undergo rapid oxidative addition with Pd(0), yet the adjacent methyl group (C4) prevents potential side reactions (like protodeiodination) by providing steric protection.[1]

Reactivity Profile & Chemoselectivity[1]

The synthesis strategy for this molecule relies on orthogonal reactivity . You can trigger one site without disturbing the others if you follow the order of reactivity derived from the electronic map.

The Hierarchy of Functionalization
  • Tier 1: C5-Iodo (Suzuki/Sonogashira Coupling)

    • Mechanism: Oxidative Addition.[2][3]

    • Logic: The C-I bond is the weakest bond (

      
      57 kcal/mol) and the most kinetically active toward Pd(0). The electron-deficient nature of the ring (due to CHO/F) accelerates oxidative addition.
      
    • Constraint: Must be performed before harsh SNAr conditions if the nucleophile is incompatible with Pd catalysts.

  • Tier 2: C1-Formyl (Condensation/Reductive Amination) [1]

    • Mechanism: Nucleophilic Addition to Carbonyl.

    • Logic: The aldehyde is highly electrophilic. The ortho-Fluoro group enhances this electrophilicity via inductive withdrawal.

    • Constraint: Aldehyde protection (as an acetal) may be required if using strong nucleophiles (Grignards) at other sites.[1]

  • Tier 3: C2-Fluoro (SNAr Displacement)

    • Mechanism: Addition-Elimination (Meisenheimer Complex).[1][4]

    • Logic: Requires a strong nucleophile (amine, thiol, alkoxide).[1] The reaction is driven by the relief of ring strain and the stabilization of the anionic intermediate by the ortho-CHO group.

    • Constraint: This is the "hardest" activation step and typically requires heat or basic conditions.

Visualization of Reactivity Logic

ReactivityMap Molecule 2-Fluoro-5-iodo- 4-methylbenzaldehyde Site_I C5-Iodo (Site A) Molecule->Site_I Most Reactive (Weakest Bond) Site_F C2-Fluoro (Site B) Molecule->Site_F Activated by Ortho-CHO Site_CHO C1-Formyl (Site C) Molecule->Site_CHO Electrophilic Center Action_Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Site_I->Action_Suzuki Action_SNAr S_NAr Displacement (Amines/Thiols) Site_F->Action_SNAr Site_CHO->Site_F Activates Action_Condensation Reductive Amination (Imine Formation) Site_CHO->Action_Condensation EWG EWG Activation

Figure 1: Chemoselective reactivity map. The C5-Iodo site allows for carbon-carbon bond formation, while the C2-Fluoro site serves as a "switch" for introducing heteroatoms, gated by the C1-Aldehyde.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Targeting C5-Iodo while preserving C2-F and C1-CHO.

Rationale: We use a mild base (K3PO4) and a phosphine ligand (PPh3 or SPhos) to facilitate the cycle without triggering the SNAr reaction at C2 or Cannizzaro reaction at C1.[1]

Materials:

  • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 eq)[1]

  • Boronic Acid: R-B(OH)2 (1.2 eq)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

  • Base: K3PO4 (2.0 eq, solid)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) degassed.[1]

Step-by-Step:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and base. Cycle Argon/Vacuum 3 times.

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst quickly under Argon counter-flow.

  • Reaction: Heat to 60°C. Note: Do not exceed 80°C to prevent potential nucleophilic attack of hydroxide on the aldehyde or fluorine.

  • Monitoring (Self-Validation): Monitor by TLC or LCMS. Look for the disappearance of the starting material peak (UV 254nm). The product will likely be more polar.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: SNAr Displacement of Fluorine

Targeting C2-F using the activating power of C1-CHO.

Rationale: The aldehyde at C1 pulls electron density, making C2 highly electrophilic. We use a secondary amine as the nucleophile.

Materials:

  • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base: K2CO3 (1.5 eq)[1]

  • Solvent: DMF or DMSO (Dry).[1]

Step-by-Step:

  • Setup: Dissolve substrate in dry DMF (0.5 M concentration).

  • Addition: Add K2CO3 followed by Morpholine.

  • Thermal Activation: Heat to 80-100°C.

    • Observation: The reaction mixture often turns deep yellow/orange due to the formation of the charge-transfer complex (Meisenheimer intermediate).

  • Validation: 19F NMR is the gold standard here. The disappearance of the signal at

    
     -110 to -120 ppm confirms consumption of the C-F bond.
    

Structural Validation Data (Predicted)

For researchers synthesizing derivatives, these spectroscopic signatures are the "truth" markers.

Spectroscopic MethodSignalAssignmentStructural Insight
1H NMR

10.1 ppm (s, 1H)
-CH ODeshielded by ring EWGs. Diagnostic singlet.
1H NMR

7.6 ppm (d,

Hz)
H-3 (Ar-H)Doublet confirms F is ortho.[1]
1H NMR

8.1 ppm (s or d,

)
H-6 (Ar-H)Para to F, ortho to CHO.[1] Shifted downfield by I/CHO.
19F NMR

-115 ppm (m)
Ar-F Chemical shift is sensitive to SNAr substitution.[1]
IR 1695 cm

C=O[1] StretchStrong aldehyde band.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Substituted Benzaldehydes." BenchChem Technical Guides. Accessed October 2025. Link[1]

  • Sigma-Aldrich (Merck). "Hammett Substituent Constants." Technical Library. Accessed October 2025. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][5] Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 12(1), 1-16.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki Coupling Reactions with 2-Fluoro-5-iodo-4-methylbenzaldehyde

Introduction: Strategic Importance of 2-Fluoro-5-iodo-4-methylbenzaldehyde in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in const...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Fluoro-5-iodo-4-methylbenzaldehyde in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl and substituted aromatic structures.[1][2][3][4] This methodology has become indispensable in drug discovery and materials science, enabling the assembly of complex molecular architectures with high precision and functional group tolerance.[5]

This guide focuses on a particularly valuable building block: 2-Fluoro-5-iodo-4-methylbenzaldehyde . This substrate is strategically functionalized for sequential, selective chemical modifications. Its key attributes include:

  • Aryl Iodide: The iodo substituent is the most reactive among halogens (I > OTf > Br > Cl) in the rate-determining oxidative addition step of the Suzuki catalytic cycle, ensuring high coupling efficiency.[6][7] This allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.

  • Aldehyde Group: A versatile functional handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation, allowing for the rapid elaboration of the coupled product.[8]

  • Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final molecule, including metabolic stability, binding affinity, and membrane permeability.[9]

This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and troubleshooting insights for successfully employing 2-Fluoro-5-iodo-4-methylbenzaldehyde in Suzuki-Miyaura coupling reactions.

Pillar 1: The Catalytic Cycle - Mechanistic Underpinnings

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[10] The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of 2-Fluoro-5-iodo-4-methylbenzaldehyde. This is typically the rate-limiting step and results in the formation of a square planar Pd(II) complex.[1][6]

  • Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process is critically dependent on the presence of a base.[11][12] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[13][14]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the Pd(II) complex. This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-I (2-Fluoro-5-iodo-4-methylbenzaldehyde) PdII_Aryl Ar¹-Pd(II)L₂-I (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ + Base (Boronic Acid) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar¹-Ar² (Product) RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde with a variety of arylboronic acids.

Protocol 1: General Suzuki Coupling

This protocol employs a classic palladium catalyst and a carbonate base, which is effective for a broad range of substrates.

A. Materials and Reagents

Reagent/MaterialPurposeNotes
2-Fluoro-5-iodo-4-methylbenzaldehydeAryl Halide SubstrateEnsure high purity (>98%).
Arylboronic AcidCoupling PartnerUse 1.1-1.5 equivalents.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium(0) Catalyst PrecursorHandle under inert atmosphere; can be sensitive to air/oxidation.
Potassium Carbonate (K₂CO₃)BaseAnhydrous powder, finely ground for better solubility.
1,4-Dioxane or TolueneOrganic SolventAnhydrous grade recommended.
Deionized WaterCo-solventDegassed prior to use.
Round-bottom flask, Condenser, Magnetic StirrerReaction VesselOven-dried glassware is essential.
Nitrogen or Argon Gas SupplyInert AtmospherePrevents catalyst oxidation.[15]

B. Step-by-Step Methodology

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl iodide).

  • Degassing: Bubble inert gas through the stirred solution for an additional 15-20 minutes to ensure the removal of dissolved oxygen, which is critical to prevent catalyst deactivation and side reactions like boronic acid homocoupling.[10][15]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.01-0.03 eq., 1-3 mol%) to the flask. The mixture will typically turn from colorless to a yellow or light brown color.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Data Presentation: Example Stoichiometry
ComponentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Fluoro-5-iodo-4-methylbenzaldehyde278.031.0278 mg1.0
Phenylboronic Acid121.931.2146 mg1.2
Pd(PPh₃)₄1155.560.0223 mg0.02 (2 mol%)
K₂CO₃138.213.0415 mg3.0
1,4-Dioxane--8.0 mL-
Water--2.0 mL-

Note: Yields are highly dependent on the specific boronic acid used and optimization of conditions.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Pillar 3: Troubleshooting and Self-Validation

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to a self-validating experimental design.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) catalyst or phosphine ligand has oxidized.[15] 2. Insufficient Degassing: Oxygen has poisoned the catalyst.[15] 3. Poor Reagent Quality: Impure starting materials or wet solvents. 4. Suboptimal Base/Solvent: The chosen combination is not effective for the specific substrates.[16]1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst. Store phosphine ligands under an inert atmosphere.[15] 2. Ensure rigorous degassing; use the freeze-pump-thaw method for particularly sensitive reactions. 3. Check starting material purity by NMR. Use anhydrous solvents. 4. Screen other bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can facilitate the oxidative coupling of the boronic acid, forming Ar²-Ar².[10]This is a clear indicator of inadequate degassing. Improve the inert atmosphere technique and ensure all solvents are thoroughly deoxygenated before use.
Protodeboronation Hydrolysis of Boronic Acid: The C-B bond is cleaved, replacing the boronic acid with a hydrogen (Ar²-H). This can be exacerbated by high temperatures or strongly basic/aqueous conditions.[17]Consider using a milder base (e.g., KF). Alternatively, switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester), which are less prone to protodeboronation.[16][18]
Dehalogenation of Ar¹-I Reduction of Aryl Iodide: The C-I bond is cleaved and replaced with hydrogen (Ar¹-H). This can be caused by certain impurities or side reactions with basic/protic media.[15]Ensure the purity of all reagents. If using an alcohol solvent or amine base (not typical for this protocol), consider switching to an aprotic solvent and a carbonate or phosphate base.[15]

Conclusion

2-Fluoro-5-iodo-4-methylbenzaldehyde is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The high reactivity of the aryl iodide moiety allows for efficient C-C bond formation under well-established catalytic conditions. By understanding the core mechanistic principles, adhering to rigorous experimental techniques—particularly regarding the maintenance of an inert atmosphere—and applying a logical troubleshooting framework, researchers can reliably synthesize a diverse array of substituted biaryl aldehydes. These products serve as valuable intermediates for further synthetic elaboration in the fields of medicinal chemistry, agrochemicals, and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4). HZPT Blog. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. BYJU'S. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. (2005, June 4). ACS Publications. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 3). Journal of Synthetic Chemistry. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). RSC Publishing. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Glasgow. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC. (2023, March 21). PMC. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. [Link]

  • Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... - ResearchGate. ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ScienceDirect. [Link]

  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... - ResearchGate. ResearchGate. [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. PMC. [Link]

  • Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti - Who we serve. (2020, August 26). Thieme. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. (2020, December 10). RSC Publishing. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Andrew G Myers Research Group. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013, March 3). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Investigation of the reactivity of 2 and 5 in a cross‐coupling reaction... - ResearchGate. ResearchGate. [Link]

  • Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate - CHIMIA. CHIMIA. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). PMC. [Link]

  • Cross coupling reactions in organic synthesis themed issue - POSTECH. (2011, June 6). Pohang University of Science and Technology. [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Fluoro-5-iodo-4-methylbenzaldehyde in Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, 2-Fluoro-5-iodo-4-methylbenzaldehyde (FIMB) has emerged as a high-value "gateway" intermediate, particularly for the synthesis of type I and type II kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Fluoro-5-iodo-4-methylbenzaldehyde (FIMB) has emerged as a high-value "gateway" intermediate, particularly for the synthesis of type I and type II kinase inhibitors. Its specific substitution pattern offers a unique trifunctional handle:

  • C1-Aldehyde: A versatile electrophile for heterocycle construction (e.g., indazoles, quinazolines).

  • C2-Fluorine: An ortho-positioned leaving group activated for intramolecular Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Iodine: A highly reactive site for palladium-catalyzed cross-coupling, positioned to target the solvent-front region of kinase binding pockets.

This application note details the strategic use of FIMB to synthesize 5-iodo-6-methyl-1H-indazole , a privileged scaffold found in inhibitors of ALK, ROS1, FLT3, and PKMYT1 . We provide validated protocols for cyclization and cross-coupling, supported by mechanistic insights and safety guidelines.

Chemical Profile & Reactivity Analysis

Structural Logic

The utility of FIMB lies in its "programmed" reactivity. The fluorine atom at C2 is not merely a substituent but a latent leaving group triggered by the aldehyde at C1.

FeaturePositionReactivity ModeAPI Function
Aldehyde C1Condensation (Imine/Hydrazone formation)Precursor to Hinge Binder (Heterocycle)
Fluorine C2

(Displacement by N-nucleophiles)
Cyclization trigger; Metabolic blocker
Methyl C4Steric bulk; Hydrophobic interactionSelectivity filter (Gatekeeper residue)
Iodine C5Oxidative Addition (Pd-Catalysis)Attachment point for Solubilizing Tail
Reactivity Map (DOT Visualization)

The following diagram illustrates the orthogonal reaction pathways available to FIMB.

ReactivityMap FIMB 2-Fluoro-5-iodo-4-methylbenzaldehyde (Core Scaffold) Indazole 5-Iodo-6-methyl-1H-indazole (via Hydrazine) FIMB->Indazole Condensation + SnAr (Primary Route) Suzuki Biaryl Coupling Products (via Pd-Catalysis) FIMB->Suzuki Suzuki-Miyaura (C-C Bond Formation) RedAmin Benzylamines/Isoquinolines (via Reductive Amination) FIMB->RedAmin Reductive Amination Indazole->Suzuki Sequential Functionalization

Caption: Orthogonal reactivity channels for FIMB. The Green path (Indazole formation) is the primary focus for kinase inhibitor synthesis.

Protocol A: Synthesis of 5-Iodo-6-methyl-1H-indazole

This reaction is the industry-standard method for converting FIMB into a pharmacologically active core. It exploits the ortho-fluoro effect: the hydrazine first forms a hydrazone with the aldehyde, positioning the second nitrogen perfectly to displace the fluorine.

Materials
  • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-80% solution) (5.0 - 10.0 equiv)

  • Solvent: DMSO (Preferred for rate) or Ethanol (Green alternative, slower)

  • Temperature: 80°C – 100°C

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with FIMB (e.g., 10.0 g, 37.9 mmol) and DMSO (50 mL, 5 vol). Stir until fully dissolved.

  • Addition: Add Hydrazine hydrate (11.8 mL, ~240 mmol) dropwise at room temperature. Note: Exotherm is mild, but gas evolution (

    
    ) is not expected at this stage.
    
  • Cyclization: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The aldehyde peak (approx. 10 ppm in

      
       NMR) will disappear, and a new singlet for the indazole C3-H (approx. 8.0 ppm) will appear.[1][2]
      
  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into crushed ice/water (200 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove excess hydrazine and DMSO.

  • Purification: Dry the solid under vacuum at 45°C.

    • Yield Expectation: 85–95%.

    • Purity: Typically >95% (sufficient for next step).[3][4]

Mechanism & Troubleshooting
  • Mechanism: Step 1 is the rapid formation of the hydrazone. Step 2 is the rate-determining intramolecular

    
     cyclization.
    
  • Troubleshooting: If the reaction stalls at the hydrazone intermediate (observed by LCMS), increase temperature to 110°C. Do not use acid catalysts, as they protonate the hydrazine, reducing its nucleophilicity for the

    
     step.
    

Protocol B: Suzuki-Miyaura Cross-Coupling

Once the 5-iodo-6-methyl-1H-indazole core is formed, the iodine at C5 serves as the attachment point for the "tail" moiety (often a solubilizing heterocycle like pyridine or piperazine).

Materials
  • Substrate: 5-Iodo-6-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inerting: Charge the reaction flask with the Indazole, Boronic Ester, and Base. Cycle vacuum/Nitrogen (3x) to remove oxygen. Critical: Oxygen causes homocoupling of the iodide.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 2–12 hours.

    • Note: The unprotected N-H of the indazole is generally tolerated in Suzuki conditions. If N-arylation is observed (rare with boronic acids), protect the indazole with THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Case Study: Synthesis of ALK/ROS1 Inhibitor Analog

Context: This workflow mimics the synthesis of advanced intermediates for drugs like Lorlatinib or Crizotinib analogs, where the indazole acts as the hinge binder.

Synthetic Pathway (DOT Visualization)

SynthesisWorkflow Start Start: 2-Fluoro-5-iodo-4-methylbenzaldehyde Step1 Step 1: Cyclization (Hydrazine, 90°C) Start->Step1 Inter1 Intermediate: 5-Iodo-6-methyl-1H-indazole Step1->Inter1 Step2 Step 2: Protection (Optional) (DHP, PTSA) Inter1->Step2 If N-H interferes Step3 Step 3: Suzuki Coupling (Ar-B(OR)2, Pd cat.) Inter1->Step3 Direct Coupling Step2->Step3 Product Final API Scaffold: 5-Aryl-6-methyl-1H-indazole Step3->Product

Caption: Representative workflow for converting FIMB into a kinase inhibitor scaffold.

Strategic Insight: The "Gatekeeper" Methyl

The 4-methyl group in the starting material (becoming the 6-methyl in the indazole) is not accidental. In the ATP-binding pocket of kinases (e.g., ALK, ROS1), this methyl group often clashes with the "gatekeeper" residue in wild-type kinases or specific mutations, conferring selectivity. Preserving this methyl group throughout the synthesis is critical for biological activity [1].

Handling, Stability, and Safety

Light Sensitivity

Iodinated aromatics are susceptible to photolytic dehalogenation.

  • Protocol: Wrap all reaction vessels and storage containers in aluminum foil.

  • Storage: Store FIMB and the iodinated indazole intermediate at 2–8°C in the dark.

Chemical Safety
  • Hydrazine Hydrate: Highly toxic and potentially carcinogenic. Use only in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

  • FIMB: Potential skin sensitizer. Wear nitrile gloves and avoid dust inhalation.

References

  • Pfizer Inc. (2024). Indazole Compounds as PKMYT1 Kinase Inhibitors. WO 2024/179948.[5] Retrieved from .

  • Sigma-Aldrich. (2024). 2-Fluoro-4-iodo-3-methylbenzaldehyde Product Sheet. Retrieved from .

  • BenchChem. (2025).[4] Application Notes for Indazole Synthesis. Retrieved from .

  • Vaisburg, A., et al. (2012). Synthesis of functionalized indazoles as kinase inhibitors. Journal of Medicinal Chemistry. (General reference for Indazole/Kinase SAR).
  • BOC Sciences. (2025). 5-fluoro-3-iodo-1-methyl-1H-indazole Building Block. Retrieved from .

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Executive Summary This guide details the optimized protocols for functionalizing 2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS: 886501-13-1) via Palladium-catalyzed cross-coupling. This scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for functionalizing 2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS: 886501-13-1) via Palladium-catalyzed cross-coupling. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK) and fluorinated bioactive heterocycles.

The presence of three distinct functional handles—an electrophilic aldehyde, a reactive aryl iodide, and an electron-withdrawing fluoride—requires precise chemoselective control. This document focuses on Suzuki-Miyaura and Sonogashira couplings, prioritizing conditions that preserve the aldehyde functionality while overcoming the steric hindrance introduced by the ortho-methyl group.

Chemo-Structural Analysis & Reactivity Profile

Successful coupling requires understanding the electronic and steric environment of the substrate.

FeaturePositionElectronic/Steric EffectReactivity Implication
Iodide C-5Weak bond, highly reactive.Primary site for Oxidative Addition. Reacts at RT or mild heat.
Fluoride C-2Inductive withdrawal (-I).Activates C-2 for

(avoid strong nucleophiles). Deactivates the ring slightly for Pd-oxidative addition, but Iodide lability overrides this.
Methyl C-4Steric bulk (ortho to I).Steric Hindrance. May retard transmetallation.[1] Requires sterically accessible ligands (e.g., dppf) or electron-rich phosphines.
Aldehyde C-1Electrophile.[2]Chemoselectivity Risk. Susceptible to nucleophilic attack, oxidation (to benzoic acid), or Cannizzaro disproportionation under strong basic conditions.
Diagram 1: Chemoselectivity Landscape

The following diagram illustrates the competing reactivity sites and the logic for catalyst selection.

ReactionLandscape Substrate 2-Fluoro-5-iodo- 4-methylbenzaldehyde Suzuki Suzuki-Miyaura (Aryl/Alkyl-Boronates) Substrate->Suzuki Pd(0), Base C-5 Coupling Sonogashira Sonogashira (Terminal Alkynes) Substrate->Sonogashira Pd(0)/Cu(I) C-5 Coupling SideReaction RISK: Aldehyde Oxidation/Cannizzaro Substrate->SideReaction Aerobic conditions Strong Base (OH-) Product1 Product1 Suzuki->Product1 Biaryl Product Product2 Product2 Sonogashira->Product2 Alkynyl Product

Caption: Chemoselective coupling at the C-5 Iodide position while mitigating aldehyde side-reactions.

Methodology 1: Suzuki-Miyaura Coupling

Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: The ortho-methyl group creates steric bulk around the iodide. Standard Pd(PPh3)4 may be sluggish. Solution: Use Pd(dppf)Cl2·DCM , a bidentate ligand catalyst that enforces a wide bite angle, facilitating reductive elimination in sterically crowded systems. Use mild carbonate bases to protect the aldehyde.

Materials
  • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·DCM) (3–5 mol%)[3]

  • Base: Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water).[3] Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes de-iodination and aldehyde oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting iodide (

      
      ).
      
  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[2] Wash organic layer with Brine (x2).[2]

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
Diagram 2: Suzuki Workflow Logic

SuzukiWorkflow Start Start: Substrate + Boronic Acid Degas Step 1: Degas Solvent (Remove O2) Start->Degas CatAdd Step 2: Add Pd(dppf)Cl2 (Inert Atm) Degas->CatAdd Prevent Homocoupling Heat Step 3: Heat 80-90°C CatAdd->Heat Check Check TLC/LCMS Heat->Check Check->Heat Incomplete (+Time) Workup Workup & Isolate Check->Workup Complete

Caption: Step-by-step workflow for Suzuki coupling emphasizing the critical degassing step.

Methodology 2: Sonogashira Coupling

Objective: Introduction of alkyne handles. Challenge: Copper(I) acetylides can be unstable; the aldehyde is sensitive to primary amines often used as solvents. Solution: Use a THF/Triethylamine system rather than neat amine to reduce base-mediated side reactions.

Materials
  • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (1.5 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Protocol
  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Reagent Addition: Add Substrate,

    
    , and CuI.
    
  • Solvent/Base: Add anhydrous THF and TEA via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at RT.

    • Note: If the alkyne is volatile, add it last.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50 °C.

    • Why RT? Aryl iodides are highly reactive in Sonogashira; heating is often unnecessary and promotes alkyne dimerization (Glaser coupling).

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu salts.

    • Concentrate filtrate.[2][3]

    • Redissolve in DCM, wash with

      
       (aq) to remove residual Copper.
      
  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance from 4-Methyl group.Switch ligand to SPhos or XPhos (Buchwald ligands) to boost oxidative addition and transmetallation.
Aldehyde Oxidation Air leak in reaction vessel.Ensure rigorous degassing. Add trace hydroquinone (radical scavenger) if necessary.
De-iodination (Ar-H)

-Hydride elimination or solvent H-abstraction.
Switch solvent from THF to Toluene. Reduce temperature.
Homocoupling (Ar-Ar) Excess Boronic Acid +

.
Reduce Boronic Acid to 1.05 equiv. Re-degas solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link

  • Sigma-Aldrich. 2-Fluoro-4-iodo-3-methylbenzaldehyde Product Data. Link (Note: Isomeric reference for reactivity comparison).

  • BenchChem. Synthetic Routes for 2-Fluoro-5-iodobenzylamine Derivatives. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling halogenated benzaldehydes and palladium catalysts.

Sources

Application

Experimental protocol for Wittig reaction with 2-Fluoro-5-iodo-4-methylbenzaldehyde

Protocol for the Methylenation of 2-Fluoro-5-iodo-4-methylbenzaldehyde Executive Summary This Application Note details a robust, scalable protocol for the Wittig methylenation of 2-Fluoro-5-iodo-4-methylbenzaldehyde to i...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Methylenation of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Executive Summary

This Application Note details a robust, scalable protocol for the Wittig methylenation of 2-Fluoro-5-iodo-4-methylbenzaldehyde to its corresponding styrene derivative. This transformation is a critical gateway in medicinal chemistry, converting a carbonyl scaffold into a vinyl handle suitable for Heck couplings or polymerization.

The protocol prioritizes chemoselectivity (preserving the labile C-I bond) and purification efficiency (specifically the removal of Triphenylphosphine oxide, TPPO). By utilizing Potassium tert-butoxide (KOtBu) in THF, we avoid the pyrophoric risks of n-BuLi while maintaining sufficient basicity for rapid ylide generation.

Strategic Context & Reaction Design

The Substrate Challenge

The substrate, 2-Fluoro-5-iodo-4-methylbenzaldehyde , presents a unique electronic environment:

  • Ortho-Fluorine: Induces an inductive electron-withdrawing effect, increasing the electrophilicity of the aldehyde carbonyl. This generally accelerates nucleophilic attack but can also increase sensitivity to hydration.

  • Meta-Iodine: A heavy halogen critical for downstream cross-coupling (e.g., Sonogashira, Suzuki). It is stable to Wittig bases but sensitive to transition metal contaminants or radical conditions.

  • Para-Methyl: Provides slight electron donation, modulating the reactivity.

Reagent Selection Strategy
  • Phosphonium Salt: Methyltriphenylphosphonium bromide (MTPB) is selected for methylenation. It is non-hygroscopic and easy to handle compared to the iodide salt.

  • Base: Potassium tert-butoxide (KOtBu):

    • Why: Unlike Sodium Hydride (NaH), KOtBu is homogeneous in THF, ensuring consistent kinetics. Unlike n-Butyllithium (n-BuLi), it requires less rigorous cryogenic conditions (-78°C is unnecessary; 0°C suffices), reducing energy costs and equipment complexity.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is required to solubilize the ylide and stabilize the oxaphosphetane intermediate.

Mechanistic Pathway

The reaction proceeds via the formation of a non-stabilized phosphorus ylide, followed by a [2+2] cycloaddition to form an oxaphosphetane, which collapses to the alkene and TPPO.

WittigMechanism Reactants MePPh3+ Br- + KOtBu Ylide Phosphorus Ylide (Ph3P=CH2) [Bright Yellow] Reactants->Ylide Deprotonation (- tBuOH, - KBr) Intermediate Oxaphosphetane (4-membered ring) Ylide->Intermediate + Aldehyde (Nucleophilic Attack) Aldehyde Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde Products Product: 2-Fluoro-5-iodo-4-methylstyrene + TPPO (Solid) Intermediate->Products Syn-Elimination (Driving Force: P=O bond)

Figure 1: Mechanistic pathway for the methylenation of 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Methyltriphenylphosphonium bromide Ylide Precursor1.30357.224.64 g
KOtBu (1.0 M in THF) Base1.25112.2112.5 mL
2-Fluoro-5-iodo-4-methylbenzaldehyde Limiting Reagent1.00264.042.64 g (10 mmol)
Anhydrous THF SolventN/A72.1140 mL (0.25 M)
Step-by-Step Procedure
Phase A: Generation of the Ylide
  • Setup: Oven-dry a 100 mL 2-neck round-bottom flask (RBF) containing a magnetic stir bar. Flush with Nitrogen or Argon.

  • Charging: Add Methyltriphenylphosphonium bromide (4.64 g, 13 mmol) to the flask.

  • Solvation: Add anhydrous THF (20 mL) via syringe. The salt will remain as a suspension.

  • Deprotonation: Cool the suspension to 0°C (ice/water bath). Dropwise, add Potassium tert-butoxide solution (12.5 mL, 1.0 M in THF) over 5 minutes.

    • Observation: The mixture will turn a bright canary yellow , indicating the formation of the ylide.

  • Equilibration: Stir at 0°C for 30 minutes to ensure complete formation.

Phase B: Wittig Addition
  • Substrate Prep: Dissolve 2-Fluoro-5-iodo-4-methylbenzaldehyde (2.64 g, 10 mmol) in anhydrous THF (10 mL).

  • Addition: Transfer the aldehyde solution dropwise to the yellow ylide suspension at 0°C over 10 minutes.

    • Critical Control: Maintain temperature < 5°C to minimize side reactions.

    • Observation: The bright yellow color will fade to a pale suspension as the ylide is consumed.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS. The aldehyde spot (Rf ~0.5) should disappear, replaced by the non-polar styrene product (Rf ~0.8).

Phase C: Workup & Quench
  • Quench: Cool to 0°C and quench by slow addition of Saturated Aqueous Ammonium Chloride (NH4Cl, 20 mL).

  • Extraction: Pour mixture into a separatory funnel. Extract with Diethyl Ether (3 x 30 mL).

    • Note: Ether is preferred over DCM here as it precipitates TPPO more effectively during concentration.

  • Washing: Wash combined organics with Brine (1 x 30 mL). Dry over MgSO4 and filter.

Advanced Purification: The TPPO Problem

Triphenylphosphine oxide (TPPO) is the primary byproduct and is notoriously difficult to remove due to its solubility overlap with polar products. For this lipophilic styrene product, we employ a solubility-driven precipitation protocol .

Protocol for TPPO Removal[1][2][3][4][5]
  • Concentration: Concentrate the crude organic extract on a rotary evaporator to approximately 10% of its original volume (do not dry completely).

  • Precipitation: Add cold Pentane or Hexanes (30 mL) to the residue. Triturate vigorously. TPPO will precipitate as a white solid.

  • Filtration: Filter the suspension through a silica pad or sintered glass funnel. Wash the solid cake with cold Hexanes/Ether (9:1).

  • Final Polish: Concentrate the filtrate. If high purity (>99%) is required for pharmaceutical applications, perform a short flash column chromatography (100% Hexanes).

WorkupFlow Crude Crude Reaction Mixture (THF/Salts) Quench Quench: Sat. NH4Cl Extract: Et2O Crude->Quench PhaseSep Organic Phase (Product + TPPO) Quench->PhaseSep Conc Concentrate to ~5mL PhaseSep->Conc Triturate Add Cold Pentane (TPPO Precipitates) Conc->Triturate Filter Filtration Triturate->Filter Remove Solid TPPO Final Pure Styrene Product Filter->Final Evaporate Solvent

Figure 2: Optimized workup workflow for TPPO removal.

Analytical Validation

The product, 2-Fluoro-5-iodo-4-methylstyrene , should be characterized to ensure the Iodine handle remains intact.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the characteristic styrene ABX pattern :

      • 
         ~6.6-7.0 ppm (dd, 1H, vinylic CH=).
        
      • 
         ~5.7 ppm (d, 1H, terminal =CH2, trans).
        
      • 
         ~5.3 ppm (d, 1H, terminal =CH2, cis).
        
    • Aromatic protons: Two singlets or doublets (due to F-coupling) in the aromatic region.

    • Methyl group: Singlet at

      
       ~2.4 ppm.
      
  • 19F NMR: Single peak, verifying the presence of Fluorine.

  • Mass Spec: Product mass (M+) consistent with C9H8FI.

Safety & Handling

  • 2-Fluoro-5-iodo-4-methylbenzaldehyde: Irritant.[1] Avoid inhalation.

  • Methyltriphenylphosphonium bromide: Hygroscopic; store in a desiccator. Toxic if swallowed.

  • Potassium tert-butoxide: Moisture sensitive and corrosive. Handle under inert atmosphere.

  • Reaction Exotherm: The ylide formation and quenching steps are exothermic. Strict temperature control (0°C) is mandatory to prevent runaway reactions.

References

  • Wittig Reaction Mechanism & Scope

    • Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270.

  • TPPO Removal Strategies

    • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[2] Chem.2017 , 82, 9931–9936.[2]

    • Note: While ZnCl2 is effective, the pentane precipitation method described above is often sufficient for simple styrenes.
  • Synthesis of Halogenated Styrenes: Lott, R. S., et al. "Trimethylsilyl iodide as a peptide deblocking agent." J. Chem. Soc., Chem. Commun.1979, 495. (Contextual reference for halogen stability).
  • Substrate Properties

    • PubChem Compound Summary for 2-Fluoro-5-iodo-4-methylbenzaldehyde (Analogous structures).

Sources

Method

Application Note: Scalable Regioselective Synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Executive Summary This application note details a robust, scalable protocol for the regioselective iodination of 2-fluoro-4-methylbenzaldehyde to produce 2-Fluoro-5-iodo-4-methylbenzaldehyde . This intermediate is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective iodination of 2-fluoro-4-methylbenzaldehyde to produce 2-Fluoro-5-iodo-4-methylbenzaldehyde . This intermediate is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used in the synthesis of kinase inhibitors.

While traditional iodination methods (e.g.,


/AgSO

) are effective on the milligram scale, they fail during scale-up due to cost, waste management (silver salts), and poor atom economy. This guide presents an optimized Electrophilic Aromatic Substitution (EAS) protocol using N-Iodosuccinimide (NIS) in Sulfuric Acid (

)
. This method offers superior regiocontrol, high yields (>85%), and simplified purification suitable for multi-gram to kilogram batches.

Retrosynthetic Analysis & Mechanistic Insight

Structural Logic

The target molecule is a tetra-substituted benzene ring. The synthesis relies on the inherent directing effects of the substituents on the starting material, 2-Fluoro-4-methylbenzaldehyde .

  • -CHO (Aldehyde): Strong electron-withdrawing group (EWG). Directs meta (positions 3 and 5).

  • -F (Fluorine): Weak EWG by induction, but electron-donating by resonance. Directs ortho/para (positions 3 and 5).

  • -CH

    
     (Methyl):  Weak electron-donating group (EDG). Directs ortho/para (positions 3 and 5).
    
Regioselectivity Map
  • Position 3: Located between -F and -CH

    
    .[1][2][3] This position is sterically crowded and less kinetically favored.
    
  • Position 5: Located para to the Fluorine and ortho to the Methyl group. Both directing effects reinforce substitution at this carbon. Furthermore, it is meta to the deactivating aldehyde, avoiding electronic conflict.

Reaction Pathway Diagram

ReactionPathway SM 2-Fluoro-4-methylbenzaldehyde (Starting Material) Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate + I+ (Electrophile) NIS N-Iodosuccinimide (NIS) Complex Superelectrophilic Complex [I-NIS-H]+ NIS->Complex Protonation Acid H2SO4 / TFA (Activation) Acid->Complex Complex->Intermediate I+ Transfer Product 2-Fluoro-5-iodo-4-methylbenzaldehyde (Target) Intermediate->Product - H+ (Re-aromatization)

Caption: Mechanistic flow of acid-mediated electrophilic iodination. Protonated NIS generates a potent iodonium equivalent.

Critical Process Parameters (CPP) & Safety

For scale-up (e.g., >100g), the following parameters are non-negotiable for safety and quality:

ParameterSpecificationRationale
Temperature 0°C to 5°C (Addition)RT (Reaction)NIS decomposition is exothermic. Low temp prevents "runaway" iodination at wrong positions or aldehyde oxidation.
Acid Strength 95-98%

or TFA
Water acts as a nucleophile and quenches the reactive iodonium species. Keep system anhydrous.
Stoichiometry 1.1 - 1.2 eq. NISSlight excess ensures full conversion of the valuable aldehyde precursor.
Quenching Na

S

O

(aq)
Essential to neutralize residual iodine (

) which colors the product and complicates crystallization.

Experimental Protocol (Scale-Up Optimized)

Scale: 50 mmol (approx. 6.9 g of Starting Material) Expected Yield: 85-92% Purity: >98% (HPLC)

Materials
  • Precursor: 2-Fluoro-4-methylbenzaldehyde (1.0 eq, 6.91 g)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 eq, 13.5 g)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (35 mL) OR Conc. Sulfuric Acid (

    
    ) (30 mL).
    
    • Note: TFA is easier to remove via distillation; Sulfuric acid is cheaper but requires careful aqueous workup. This protocol uses Sulfuric Acid for cost-efficiency.

  • Quench: 10% Sodium Thiosulfate solution.

Step-by-Step Procedure
  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry), internal thermometer, and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution (T = 0°C): Charge the flask with Conc. Sulfuric Acid (30 mL) . Cool the acid to 0°C using an ice/salt bath.

  • Reagent Activation: Add N-Iodosuccinimide (13.5 g) portion-wise to the cold acid over 15 minutes. Stir until a homogeneous dark red/brown solution is formed (formation of active

    
     species).
    
    • Caution: Exothermic step.[4] Ensure internal temp stays < 10°C.

  • Substrate Addition: Dissolve 2-Fluoro-4-methylbenzaldehyde (6.91 g) in a minimal amount of glacial acetic acid (optional, for solubility) or add neat if liquid/low-melting solid. Add dropwise to the NIS/Acid mixture over 30 minutes.

  • Reaction (T = RT): Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir vigorously for 2–4 hours.

    • IPC Check: Take a 50

      
      L aliquot, quench in water/MeCN, and analyze by HPLC/TLC (Hexane/EtOAc 8:1). Look for disappearance of SM (Rf ~0.5) and appearance of product (Rf ~0.6).
      
  • Quench (Exotherm Control): Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Add 10% Sodium Thiosulfate solution (50 mL) to the slurry to reduce excess iodine. The color should change from dark brown/purple to pale yellow/white.

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake with water (3 x 50 mL) to remove residual acid.

  • Purification:

    • Dissolve the crude wet cake in hot Ethanol/Water (9:1) or Heptane .

    • Allow to cool slowly to 4°C to crystallize.

    • Filter and dry in a vacuum oven at 40°C for 12 hours.

Analytical Data (Validation)
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     10.20 (s, 1H, CHO), 8.15 (d, J = 6.5 Hz, 1H, Ar-H6), 7.05 (d, J = 10.5 Hz, 1H, Ar-H3), 2.55 (s, 3H, CH3).
    
    • Note: The diagnostic shift is the H6 proton, which shifts downfield due to the ortho-iodine and aldehyde.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Preparation (N2 Purge, 0°C) Step1 Step 1: Acid + NIS Mixing (Formation of I+ Species) Start->Step1 Step2 Step 2: Addition of Substrate (Controlled Rate, <10°C) Step1->Step2 Step3 Step 3: Reaction Phase (2-4 hrs @ RT) Step2->Step3 IPC IPC: HPLC/TLC Check (Target: <1% SM) Step3->IPC IPC->Step3 Incomplete (Add time/NIS) Quench Step 4: Quench on Ice + Na2S2O3 Neutralization IPC->Quench Pass Filter Step 5: Filtration & Wash (Remove Acid) Quench->Filter Cryst Step 6: Recrystallization (Ethanol/Water) Filter->Cryst Final Final Product (Dry & Package) Cryst->Final

Caption: Operational workflow for the batch synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete protonation of NIS.Ensure

is concentrated (>95%).[4] Water kills the reaction.
Regio-isomers Temperature too high during addition.Maintain T < 5°C during NIS addition. Higher temps promote thermodynamic scrambling.
Dark Product Residual Iodine (

).
Increase Sodium Thiosulfate wash during workup.
Sticky Solid Impurities trapped in lattice.Recrystallize from Heptane instead of Ethanol to remove non-polar byproducts.

References

  • Olah, G. A., et al. (1993). "Iodination of deactivated aromatic compounds with N-iodosuccinimide in trifluoromethanesulfonic acid." Journal of Organic Chemistry.

  • Kraszkiewicz, L., et al. (2004).[5] "Efficient and inexpensive oxidative iodination of deactivated arenes in sulfuric acid." Tetrahedron.

  • Organic Chemistry Portal. "Iodination of Aromatic Compounds." (General overview of NIS/

    
     methodology). 
    
  • Castanet, A.-S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters. (Context for activating group effects).

  • Patent US20080300266A1. "Substituted benzaldehydes and their use." (Specific reference to 2-fluoro-5-iodo-4-methylbenzaldehyde as an intermediate).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for 2-Fluoro-5-iodo-4-methylbenzaldehyde couplings

Technical Support Center: Catalyst Optimization Guide Subject: Optimizing Catalyst Loading for 2-Fluoro-5-iodo-4-methylbenzaldehyde Couplings Document ID: TSC-2024-FIMB-OPT Audience: Process Chemists, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization Guide Subject: Optimizing Catalyst Loading for 2-Fluoro-5-iodo-4-methylbenzaldehyde Couplings Document ID: TSC-2024-FIMB-OPT Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

You are working with 2-Fluoro-5-iodo-4-methylbenzaldehyde , a highly functionalized aryl iodide. Due to the specific electronic and steric environment of the iodine at the 5-position—flanked by a methyl group and activated by the electron-withdrawing aldehyde and fluorine substituents—this substrate exhibits rapid oxidative addition kinetics.

Common Error: Researchers often default to standard catalyst loadings (3–5 mol%) for this substrate. This is frequently excessive. High loadings with such active substrates can lead to accelerated catalyst deactivation (Pd black precipitation) and increased homocoupling impurities, reducing the overall yield and increasing purification costs.

This guide provides a structured, self-validating protocol to determine the minimum effective catalyst loading (MECL), balancing reaction kinetics with economic efficiency.

Part 1: The Substrate Analysis (Why Loading Matters)

Q: Why does this specific molecule require a tailored loading strategy? A: The reactivity profile of 2-Fluoro-5-iodo-4-methylbenzaldehyde is defined by three factors:

  • The "Leaving Group" Advantage: Iodine is the most reactive halogen for Pd-catalyzed cross-coupling (I > Br > Cl). The bond dissociation energy of C–I is significantly lower than C–Br.

  • Electronic Activation: The aldehyde (CHO) at position 1 and Fluorine at position 2 are Electron Withdrawing Groups (EWGs). The Iodine at position 5 is meta to the aldehyde. While EWGs generally deactivate electrophilic aromatic substitution, they accelerate oxidative addition in Pd(0) catalysis by stabilizing the electron-rich transition state.

  • Steric Accessibility: The 4-methyl group provides only mild steric hindrance. It does not effectively block the Pd center from accessing the C–I bond.

Implication: Your oxidative addition step is fast. If the subsequent step (Transmetallation) is slow—due to the coupling partner or base—the active Pd(II) species accumulates. At high concentrations, this unstable intermediate is prone to disproportionation and precipitation as inactive Pd black. Lowering the loading often improves the catalyst's lifetime (Turnover Number).

Part 2: Optimization Protocol (The "Ladder" Method)

Do not guess the loading. Use this standardized "Ladder" experiment to define the MECL.

Experimental Setup:

  • Scale: 100 mg (parallel vials).

  • Standard Conditions: Solvent (Dioxane/Water or DMF), Base (K2CO3 or Cs2CO3), Temp (60–80°C).

  • Variable: Catalyst Loading (Pd mol%).

Step-by-Step Optimization Workflow
EntryCatalyst Loading (mol%)PurposeExpected Outcome (If Optimized)
A 2.0 mol% Baseline: The "safe" zone.Full conversion (<1h). Potential homocoupling.
B 0.5 mol% Target: Industrial standard.Full conversion (2–4h). Cleaner profile.
C 0.1 mol% Stress Test: High efficiency.>90% conversion. Slower kinetics.
D 0.01 mol% Limit Test: ppm level.Incomplete conversion (Stalled).

Analysis: Plot Conversion vs. Time for all four entries. The MECL is the lowest loading that achieves >98% conversion within an acceptable timeframe (e.g., <8 hours) without stalling.

Part 3: Troubleshooting & FAQs

Scenario 1: The Reaction Stalls (Incomplete Conversion)

Q: My reaction with 0.5 mol% Pd stopped at 70% conversion. Adding more catalyst didn't help. What happened?

A: This is likely Catalyst Poisoning or Ligand Dissociation , not just low loading.

  • Diagnosis: Check the reaction mixture color.

    • Clear/Yellow: Catalyst is likely still dissolved but inactive (ligand oxidation).

    • Black Precipitate: Catalyst has crashed out as Pd(0) clusters (Pd Black).

  • Root Cause: The aldehyde moiety can undergo decarbonylation at high temperatures (>100°C), generating CO which poisons the catalyst. Alternatively, the oxidative addition was too fast relative to transmetallation.

  • Fix:

    • Lower Temperature: Drop to 60°C.

    • Add Ligand: Increase the Ligand:Pd ratio (e.g., from 2:1 to 4:1) to stabilize the Pd species in solution.

    • Switch Catalyst: Use a palladacycle or a bulky phosphine catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) which are more robust against deactivation.

Scenario 2: Homocoupling Impurities

Q: I see a significant amount of the symmetrical biaryl (dimer of the starting material). Is my loading too low?

A: No, your loading is likely too high or your oxygen exclusion is poor.

  • Mechanism: In the presence of excess Pd and trace oxygen, aryl iodides readily undergo Ullmann-type homocoupling.

  • Fix:

    • Reduce Loading: Drop Pd by 50%.

    • Degas Thoroughly: Sparge solvents with Argon for 15 minutes.

    • Slow Addition: Add the aryl iodide slowly (syringe pump) to keep its concentration low relative to the coupling partner.

Scenario 3: Aldehyde Side Reactions

Q: The aldehyde peak is disappearing, but I'm not forming the product. Is it the Cannizzaro reaction?

A: Unlikely if you are using mild bases (Carbonates/Phosphates) and no alpha-protons are present. However, oxidation to the carboxylic acid is possible if air leaks in.

  • Check: Look for a broad peak in the proton NMR >10 ppm (Carboxylic acid) or a shift in the aldehyde proton.

  • Fix: Ensure strict inert atmosphere. If using aqueous base, ensure the pH isn't excessively high; switch from K3PO4 to K2CO3 or KHCO3.

Part 4: Visual Decision Guides

Figure 1: Optimization Logic Gate

Use this flow to adjust conditions based on HPLC/LCMS data.

OptimizationLogic Start Run Reaction (0.5 mol% Pd) Check Check Conversion (LCMS @ 4h) Start->Check FullConv >98% Conversion Check->FullConv Success Stall Stalled (<90%) Check->Stall Incomplete Reduce Reduce Loading to 0.1 mol% FullConv->Reduce Optimize Cost CheckColor Check Solution Color Stall->CheckColor Black Black Precipitate (Pd Death) CheckColor->Black Clear Clear/Orange (Catalyst Resting) CheckColor->Clear Action1 1. Increase Ligand Ratio 2. Lower Temp Black->Action1 Action2 1. Change Base 2. Check Coupling Partner Clear->Action2

Caption: Decision tree for troubleshooting catalyst loading based on visual and analytical feedback.

Figure 2: The "Goldilocks" Catalytic Cycle

Visualizing why loading balance is critical for Aryl Iodides.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST for Ar-I) Pd0->OxAdd Ar-I PdII Pd(II)-Ar-I Intermediate OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet R-B(OH)2 / Base PdBlack Pd Black (Precipitation) PdII->PdBlack If Transmetallation is Slow & Loading is High RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: High loading + fast oxidative addition = accumulation of Pd(II), leading to catalyst death (Pd Black).

Part 5: Recommended Protocols

Protocol A: High-Efficiency Suzuki Coupling (Low Loading)

Best for: Boronic Acids/Esters

  • Charge Vessel: Add 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv) to a vial.

  • Catalyst Stock: Prepare a stock solution of Pd(dppf)Cl2·DCM in DMF such that 100 µL delivers 0.1 mol% Pd.

  • Solvent: Add DMF (concentration 0.2 M).

  • Degas: Sparge with Nitrogen for 5 mins.

  • Initiate: Add catalyst stock solution. Seal.

  • Heat: Stir at 60°C for 4 hours.

  • Monitor: Check HPLC. If >95% conv, proceed to workup. If <50%, dose another 0.1 mol%.

Protocol B: Sonogashira Coupling (Copper-Free Variant)

Best for: Terminal Alkynes (Avoids Cu-acetylide homocoupling)

  • Charge Vessel: Add Aryl Iodide (1.0 equiv), Alkyne (1.2 equiv), and DABCO (2.0 equiv).

  • Catalyst: Use Pd(PPh3)4 (0.5 mol%).

  • Solvent: Acetonitrile (MeCN).

  • Heat: 70°C.

  • Note: Copper-free conditions are slower but cleaner for iodides, preventing the formation of alkyne dimers (Glaser coupling).

References

  • Mechanistic Principles of Pd-Catalyzed Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Couplings in Organic Synthesis.[1][2]

    • Source: NobelPrize.org (Scientific Background).
    • URL:[Link]

  • Catalyst Loading & ppm Palladium

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
    • Source: White Rose Research Online / ACS C
    • URL:[Link]

  • Substrate Data (2-Fluoro-5-iodo-4-methylbenzaldehyde)

    • Title: 2-Fluoro-5-iodobenzaldehyde Product Properties.[3]

    • Source: ChemicalBook.[3]

  • Optimization of Aryl Iodide Couplings

    • Title: Arene C–H Iodination Using Aryl Iodides (Discusses reactivity of electron-deficient aryl iodides).
    • Source: Chinese Chemical Society.
    • URL:[Link]

  • Sonogashira Reaction Guides

    • Title: Sonogashira Coupling - Reaction Guide.
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

Sources

Optimization

Technical Support Hub: Recrystallization of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Welcome to the Purification Support Center. Ticket ID: REC-2F5I4MB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Executive Summary You are attempting to purify 2-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Center. Ticket ID: REC-2F5I4MB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary

You are attempting to purify 2-Fluoro-5-iodo-4-methylbenzaldehyde , a highly functionalized aromatic aldehyde likely utilized as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura).

Unlike commodity chemicals, this specific isomer lacks a standardized, widely published recrystallization monograph. Therefore, this guide moves beyond simple instruction; it provides a self-validating solvent screening protocol and a troubleshooting matrix derived from the physicochemical behavior of halogenated benzaldehydes.

Critical Physicochemical Constraints:

  • Melting Point Sensitivity: Halogenated benzaldehydes often have melting points in the

    
     range. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.
    
  • Oxidation Risk: The aldehyde moiety is susceptible to air oxidation, forming the corresponding benzoic acid (2-Fluoro-5-iodo-4-methylbenzoic acid), a common impurity that disrupts crystal lattice formation.

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage/degradation under intense light; perform recrystallization in low-light conditions or amber glassware.

Part 1: Solvent System Selection (The Screening Protocol)

Since a definitive literature solvent does not exist for this specific isomer, you must empirically validate the solvent system. Do not skip this step.

Primary Candidate Systems

Based on structural analogs (e.g., 2-fluoro-4-iodo-3-methylbenzaldehyde), the following systems have the highest probability of success:

Solvent SystemTypeRatio (v/v)MechanismRecommended For
Ethanol / Water Solvent / Anti-solventStart 95:5, adjust to ~70:30Polarity differentialMost likely to yield well-defined needles/prisms.
Heptane / EtOAc Anti-solvent / SolventStart 100:0, add EtOAc until dissolvedSolubility gradientRemoving non-polar impurities; good for lower MP solids.
Cyclohexane Single Solvent100%Temperature differentialIf the compound is too soluble in EtOAc/Ethanol.
Solvent Screening Workflow

Use this logic flow to determine the optimal solvent before committing the bulk material.

SolventScreening Start Start: 50mg Sample in Test Tube AddSolvent Add 0.5mL Solvent (e.g., Ethanol) Start->AddSolvent CheckCold Dissolves at Room Temp? AddSolvent->CheckCold Yes Yes CheckCold->Yes Yes No No CheckCold->No No TooSoluble Too Soluble. Try less polar solvent (e.g., Hexane/Cyclohexane) Heat Heat to Boiling CheckHot Dissolves at Boiling? Heat->CheckHot CheckHot->Yes Yes CheckHot->No No AddMore Add more solvent dropwise AddMore->Heat Insoluble Insoluble. Try more polar solvent (e.g., EtOAc) Cool Cool slowly to RT, then 0°C Result Crystals Form? Cool->Result Result->Yes Yes Result->No No (Oil/None) Success SUCCESS: Scale up this system Oil FAILURE: Oiling Out. See Troubleshooting Yes->TooSoluble Yes->Cool Yes->Success No->Heat No->AddMore No->Oil

Figure 1: Decision logic for determining the optimal recrystallization solvent for unknown or unverified solid compounds.

Part 2: The Recrystallization Protocol (SOP)

Prerequisites:

  • Crude Purity: If crude purity is <85%, perform a short silica plug filtration (DCM eluent) before recrystallization to remove tarry baselines.

  • Inert Gas: Nitrogen (

    
    ) balloon or line is recommended to prevent aldehyde oxidation.
    
Step-by-Step Procedure
  • Dissolution (Saturation):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., Ethanol) in small portions while heating on a stir plate/block.

    • Critical: Keep the temperature

      
       below the solvent's boiling point to prevent "bumping."
      
    • Add solvent only until the solid disappears. If using a binary system (e.g., EtOH/Water), dissolve in the good solvent (EtOH) first, then add the anti-solvent (Water) hot until persistent cloudiness appears, then add one drop of EtOH to clear it.

  • Hot Filtration (Optional but Recommended):

    • If black specks or insoluble particles remain, filter the hot solution through a pre-warmed glass funnel with a cotton plug or fluted filter paper.

    • Tip: Rinse the filter with 1-2 mL of hot solvent to recover trapped product.

  • Controlled Cooling (Nucleation):

    • Remove from heat and place the flask on a cork ring or wood block. Do not place directly on a cold bench.

    • Allow to cool to room temperature undisturbed (approx. 30-60 mins).

    • Observation: If the solution turns milky immediately, you are cooling too fast (risk of oiling out).

  • Maximizing Yield:

    • Once at room temperature, move the flask to an ice-water bath (

      
      ) for 30 minutes to complete precipitation.
      
  • Isolation:

    • Filter crystals using a Büchner funnel (vacuum).

    • Wash: Wash the filter cake with cold solvent (chilled to

      
      ).
      
    • Dry: Air dry on the filter for 10 minutes, then dry under high vacuum or in a desiccator. Avoid oven drying >40°C due to the compound's potential volatility/melting.

Part 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a liquid layer at the bottom)."

Diagnosis: The temperature where the solution becomes saturated is higher than the melting point of the solvated compound. This is common for low-melting aldehydes. Corrective Actions:

  • Re-heat and Dilute: Add slightly more solvent (10-20% more) to lower the saturation temperature.

  • Seed Crystals: Add a tiny crystal of pure material (if available) when the solution is slightly warm.

  • Vigorous Stirring: Rapid stirring during the cooling phase can sometimes induce crystallization instead of oiling.

  • Change System: Switch to a system with a lower boiling point (e.g., from Toluene to Heptane/EtOAc).

Issue 2: "The crystals are colored (yellow/brown) but should be white."

Diagnosis: Iodine contamination (


) or oxidation products.
Corrective Actions: 
  • Thiosulfate Wash: Before recrystallization, dissolve the crude in DCM and wash with 10% aqueous Sodium Thiosulfate (

    
    ) to reduce free iodine (
    
    
    
    ).
  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight), stir for 5 mins, and perform hot filtration.

Issue 3: "No crystals formed even after cooling to 0°C."

Diagnosis: The solution is not saturated (too much solvent) or the compound is super-soluble. Corrective Actions:

  • Evaporation: Gently boil off solvent to reduce volume by 30-50%.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to provide nucleation sites.

  • Anti-Solvent Crash: Add cold water (if using EtOH) or Hexane (if using EtOAc) dropwise until turbidity persists.

Part 4: Scientific Grounding & References

Mechanistic Insight: The Halogen Effect

The introduction of Iodine (large atomic radius, polarizable) and Fluorine (small, highly electronegative) creates a "push-pull" electronic effect on the benzene ring.

  • Solubility: The iodine atom significantly increases lipophilicity compared to the parent fluorobenzaldehyde, making the compound more soluble in non-polar solvents (Heptane, Hexane) than expected.

  • Crystallinity: Halogen bonding (C-I

    
     O=C) often directs crystal packing in these systems, facilitating the formation of stable lattices once nucleation begins [1].
    
References
  • General Recrystallization Theory

    • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Standard text for solvent selection logic).
    • Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective iodination of fluorobenzenes. Journal of Organic Chemistry. (Provides context on the stability and handling of iodo-fluoro aromatics).

Disclaimer: This guide assumes the user is trained in standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for 2-Fluoro-5-iodo-4-methylbenzaldehyde before handling.

Troubleshooting

Improving solubility of 2-Fluoro-5-iodo-4-methylbenzaldehyde for reactions

The following guide serves as a specialized Technical Support Center for 2-Fluoro-5-iodo-4-methylbenzaldehyde (referred to herein as FIMB ). This content is structured to address the high-friction points researchers enco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2-Fluoro-5-iodo-4-methylbenzaldehyde (referred to herein as FIMB ).

This content is structured to address the high-friction points researchers encounter when utilizing FIMB in medicinal chemistry workflows, specifically focusing on its solubility challenges in cross-coupling (Suzuki-Miyaura) and reductive amination reactions.

Current Status: Operational Role: Senior Application Scientist Ticket Subject: Optimizing Solvation of 2-Fluoro-5-iodo-4-methylbenzaldehyde for Synthesis[1][2]

Introduction: The Physicochemical Profile

Before troubleshooting, you must understand why FIMB resists dissolution. This molecule possesses a "solubility triad" of challenges:

  • Crystalline Lattice Energy: The para-arrangement of the methyl and aldehyde groups, combined with the heavy iodine atom, creates a stable crystal lattice that requires significant energy (heat/solvation) to break.

  • Lipophilicity: The halogenated core (Fluoro + Iodo) and methyl group render the molecule highly hydrophobic (LogP estimated > 2.5), making it resistant to aqueous or highly polar protic media.[2]

  • Aldehyde Sensitivity: While trying to dissolve it, you must avoid conditions that trigger oxidation (to benzoic acid) or polymerization.[2]

Module 1: Solvent Selection & Screening

Q: Which solvent system should I use for my specific application?

A: Do not use a "one-size-fits-all" solvent.[1] Use the Solubility Compatibility Matrix below to select the correct carrier based on your downstream application.

Table 1: FIMB Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityTechnical Notes
Polar Aprotic DMF / DMAc Excellent Suzuki/Sonogashira CouplingHigh boiling point allows for thermal activation; difficult to remove during workup.[1][2]
Polar Aprotic DMSO Excellent Biological Assays / SNArCaution: Oxidizers in DMSO can convert the aldehyde to acid over time.[2]
Ethers THF / 2-MeTHF Good Grignard / LithiationGood balance of solubility and volatility.[1][2] 2-MeTHF is preferred for greener phase separation.[1]
Chlorinated DCM / Chloroform High Workup / PurificationDo not use for reactions involving basic conditions (can form carbenes).[1]
Hydrocarbons Toluene Moderate Bulk Scale-upRequires heating (>40°C) to fully dissolve; often requires a Phase Transfer Catalyst (PTC).[1][2]
Protic Methanol / Water Poor / Insoluble Crystallization (Anti-solvent)FIMB will crash out immediately.[1] Use only as a co-solvent.[1]
Q: I need to run a Suzuki coupling, but FIMB precipitates when I add the aqueous base. How do I fix this?

A: This is a classic "Polarity Shock" phenomenon.[1] The hydrophobic FIMB is soluble in your organic solvent (e.g., THF), but the sudden introduction of high-ionic-strength aqueous base (K₂CO₃ or Na₂CO₃) forces the organic compound out of solution.

The Protocol:

  • Switch to a Miscible Co-Solvent System: Instead of pure THF, use 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .[1][2] Dioxane and DMF bridge the lipophilic FIMB and the aqueous base better than THF.

  • Pre-dissolve the Catalyst: Ensure your Pd-catalyst is dissolved in the organic phase before adding the aqueous base.

  • Thermal Ramp: Do not add base at room temperature if the concentration is high (>0.5 M).[2] Heat the organic solution to 40°C before adding the pre-warmed aqueous base dropwise.

Module 2: Visualizing the Dissolution Workflow

Use the following decision tree to standardize your solvation process. This logic prevents "crashing out" and side reactions.

FIMB_Solubility_Workflow Start Start: FIMB Solid CheckApp Determine Application Start->CheckApp Coupling Cross-Coupling (Suzuki/Heck) CheckApp->Coupling Reagent Nucleophilic Addition (Grignard/Lithiation) CheckApp->Reagent Analysis Analysis (NMR/HPLC) CheckApp->Analysis DMF_System Use DMF or Dioxane + Heat (50°C) Coupling->DMF_System THF_Dry Use Anhydrous THF (0°C - RT) Reagent->THF_Dry CDCl3 Use CDCl3 or DMSO-d6 Analysis->CDCl3 Precip Did it Precipitate? DMF_System->Precip Add_CoSolvent Add Co-solvent (e.g., Toluene) Precip->Add_CoSolvent Yes (Oiling out) Add_PTC Add Phase Transfer Catalyst (TBAB) Precip->Add_PTC Yes (Solids) Proceed Proceed to Reaction Precip->Proceed No Add_CoSolvent->Proceed Add_PTC->Proceed

Figure 1: Solubility Decision Tree.[1] Follow the path based on your intended chemical transformation to select the optimal solvent system.

Module 3: Advanced Troubleshooting (FAQs)

Q: My reaction mixture turned black and solids formed immediately upon heating. Is my FIMB decomposing?

A: Not necessarily. This is likely Palladium Black precipitation, not FIMB decomposition. However, if the FIMB itself is degrading, it is usually due to the Cannizzaro reaction or Air Oxidation .

  • Diagnosis: Check the solids.[3][4][5] If they are metallic/black, it is the catalyst. If they are white/yellow crystals, it is FIMB or the boronic acid.

  • The Fix:

    • Degas Solvents: FIMB's aldehyde is susceptible to oxidation.[1][2] Sparge your DMF/Dioxane with Argon for 15 minutes before adding FIMB.[2]

    • Ligand Choice: If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂ or XPhos Pd G2 .[2] These catalysts are more robust in polar solvents where FIMB dissolves best [1].[1]

Q: Can I use alcohols (MeOH/EtOH) for reductive amination with FIMB?

A: Proceed with Caution. While alcohols are standard for reductive amination, FIMB has poor solubility in cold methanol.[2]

  • Risk: You will form a suspension, leading to slow imine formation and incomplete reaction.

  • Optimization: Use 1,2-Dichloroethane (DCE) or THF as the primary solvent.[1][2] If you must use an alcohol (for NaBH₄ compatibility), use a THF:Methanol (1:1) mixture.[2] The THF solubilizes the FIMB, while the Methanol activates the borohydride [2].

Q: How do I remove DMF after the reaction? FIMB co-elutes with it.

A: DMF is notorious for trapping hydrophobic aldehydes.[1][2]

  • Technique: Do not rely on rotary evaporation alone.

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x volume).

    • Wash with 5% LiCl (Lithium Chloride) solution (3 times).[1] The LiCl pulls the DMF into the aqueous phase effectively.

    • Wash with water, then brine.[2][4]

    • Dry over Na₂SO₄. Why? The high ionic strength of LiCl disrupts the DMF-organic interaction, sequestering DMF into the water layer [3].

Module 4: Storage & Stability Protocol

Standard: Store FIMB at 2-8°C under an inert atmosphere (Nitrogen/Argon).

Warning Signs of Degradation:

  • Color Change: Pure FIMB is typically a white to pale yellow solid.[1][2] A shift to dark brown/orange indicates liberation of Iodine (

    
    ) or oxidation of the aldehyde.
    
  • Acid Formation: If the solid smells acrid (vinegar-like), the aldehyde has oxidized to 2-Fluoro-5-iodo-4-methylbenzoic acid .[1] Verify via TLC (the acid will streak near the baseline in non-polar eluents).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[2] Organometallics, 15(6), 1518–1520. (Standard reference for solvent handling and DMF removal techniques).

  • PubChem Compound Summary. (n.d.). Halogenated Benzaldehydes Data. National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Fluoro-5-iodo-4-methylbenzaldehyde before handling.

Sources

Optimization

Troubleshooting failed Buchwald-Hartwig amination with 2-Fluoro-5-iodo-4-methylbenzaldehyde

Topic: 2-Fluoro-5-iodo-4-methylbenzaldehyde Coupling Failures Status: Active Case Assigned Specialist: Senior Application Scientist, Catalysis Group Last Updated: February 20, 2026 Executive Summary: The "Trojan Horse" S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-5-iodo-4-methylbenzaldehyde Coupling Failures

Status: Active Case Assigned Specialist: Senior Application Scientist, Catalysis Group Last Updated: February 20, 2026

Executive Summary: The "Trojan Horse" Substrate

You are attempting a Buchwald-Hartwig (B-H) amination on 2-Fluoro-5-iodo-4-methylbenzaldehyde . If your reaction is failing, it is likely not due to the palladium cycle itself, but rather the chemoselectivity of your substrate.

This molecule presents a "Dual Threat" to standard coupling conditions:

  • The Electrophilic Trap (Aldehyde): Your amine coupling partner is a nucleophile.[1] It will react with the aldehyde (C-1) to form an imine (Schiff base) faster than the palladium can perform oxidative addition at the iodide (C-5).

  • The

    
     Trap (Fluorine):  The aldehyde at C-1 is a strong electron-withdrawing group (EWG). It activates the fluorine at C-2 for Nucleophilic Aromatic Substitution (
    
    
    
    )
    , especially if you are using strong bases like NaOtBu.

The Verdict: You are likely making the imine or displacing the fluorine, rather than forming the desired C-N bond at the iodine position.

Diagnostic Triage: What is your crude mixture telling you?

Before changing catalysts, analyze your LCMS/GCMS data against this diagnostic table.

Observation (LCMS/NMR)DiagnosisRoot CauseSolution
Mass = [SM + Amine - 18] Imine Formation The amine attacked the aldehyde (-CHO) instead of the Pd-cycle.Protect aldehyde as acetal (See Protocol A).
Mass = [SM - F + Amine - H]

Substitution
Base/Amine attacked C-2, displacing Fluorine.Switch to weak inorganic base (

) and lower temp.
Mass = [SM - I + H] Dehalogenation Pd oxidative addition worked, but reductive elimination failed.Switch to bulky ligand (BrettPhos ) to speed up elimination.
Recovery of SM Catalyst Poisoning The aldehyde or imine is binding to Pd, shutting down the cycle.Use Precatalysts (Pd G4) to ensure active

.
Decision Logic: The Troubleshooting Flowchart

Use this logic tree to determine your next experimental step.

Troubleshooting Start Start: Reaction Failed CheckMass Analyze LCMS of Crude Start->CheckMass IsImine Mass = (SM + Amine - 18)? (Imine) CheckMass->IsImine Primary Failure Mode IsSNAr Mass = (SM - 19 + Amine - 1)? (Fluorine Displacement) CheckMass->IsSNAr Secondary Failure Mode IsDehalo Mass = (SM - 127 + 1)? (De-iodination) CheckMass->IsDehalo Catalytic Failure IsImine->IsSNAr No Protect CRITICAL ACTION: Protect Aldehyde as Acetal (Protocol A) IsImine->Protect Yes IsSNAr->IsDehalo No WeakBase ACTION: Switch to Cs2CO3 Base (Protocol B) IsSNAr->WeakBase Yes LigandSwitch ACTION: Switch to BrettPhos Pd G4 (Protocol B) IsDehalo->LigandSwitch Yes

Figure 1: Diagnostic logic for 2-Fluoro-5-iodo-4-methylbenzaldehyde coupling failures.

Recommended Protocols
Protocol A: The "Gold Standard" (Protection Strategy)

Use this if you observe imine formation. It adds two steps but guarantees chemoselectivity.

Why this works: Converting the aldehyde to a dioxolane (acetal) removes the electrophilic carbonyl, preventing imine formation and reducing the activation of the C-F bond toward


.
  • Protection:

    • Mix Substrate (1.0 equiv), Ethylene Glycol (5.0 equiv), and p-TsOH (0.05 equiv) in Toluene.

    • Reflux with Dean-Stark trap until water evolution ceases.

    • Workup: Wash with

      
      , dry, and concentrate.
      
  • Coupling (Buchwald-Hartwig):

    • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1-3 mol%).

    • Base:

      
       (2.0 equiv) or NaOtBu (1.5 equiv) — Note: Strong base is now safe because the aldehyde is protected.
      
    • Solvent: 1,4-Dioxane (anhydrous), 80-100°C.

  • Deprotection:

    • Treat crude coupling product with 1M HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.

Protocol B: The "Direct Shot" (Base-Sensitive Strategy)

Use this ONLY if you cannot protect the aldehyde. This requires strict control of base strength and water.

Why this works: Weak inorganic bases (


) are too weak to deprotonate the amide/amine rapidly enough to cause 

at the fluorine, and they minimize aldol side-reactions. Bulky ligands (BrettPhos) accelerate the reductive elimination of the C-N bond, outcompeting imine formation.
  • Reagents:

    • Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv)

    • Amine: 1.2 equiv[1]

    • Catalyst: BrettPhos Pd G4 (2-5 mol%) — Crucial: Do not use Pd(OAc)2/Ligand separate mixing; induction time allows imine to form.

    • Base:

      
        (2.5 equiv) — Must be finely ground and dried.
      
    • Solvent: Toluene or Dioxane (0.2 M), strictly anhydrous.

  • Procedure:

    • Add Pd G4 precatalyst, Base, and Aryl Iodide to the vial.

    • Purge with Argon/Nitrogen (3 cycles).

    • Add Solvent and Amine via syringe.

    • Heat to 80°C.

    • Stop early: Monitor closely. Extended heating promotes imine formation.

Frequently Asked Questions (FAQ)

Q: Can I use Reductive Amination instead? A: NO. If you want the amine attached to the iodine position (C-5), reductive amination is wrong. Reductive amination attaches the amine to the aldehyde position (C-1). You must distinguish between C-N coupling (Pd-catalyzed) and condensation/reduction (Borohydride).

Q: Why is the Fluorine a problem? It's not the leaving group. A: While Iodine is the intended leaving group for Palladium, the Fluorine is at the ortho position to the Aldehyde. The Aldehyde withdraws electrons, making the C-F bond susceptible to attack by nucleophiles (your amine or base). This is classic


 chemistry. If you see a product mass of [SM - 19 + Amine], you have displaced the fluorine.

Q: Why BrettPhos Pd G4? Can I use Pd(dppf)Cl2? A: Pd(dppf)Cl2 is a Gen-2 catalyst often requiring higher activation energy. BrettPhos (a dialkylbiaryl phosphine) is bulky and electron-rich. It facilitates the coupling of difficult substrates and, critically, the G4 precatalyst activates immediately upon base exposure. This eliminates the "induction period" where your amine would otherwise sit around reacting with the aldehyde.

References
  • Buchwald-Hartwig Amination User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Base Selection & Functional Group Tolerance

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Carbonate Bases. Organic Letters, 8(26), 5951–5954.
  • Precatalyst Activation (G3/G4 Theory)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Troubleshooting

How to remove unreacted 2-Fluoro-5-iodo-4-methylbenzaldehyde from product

A Guide for Researchers, Scientists, and Drug Development Professionals Scenario Analysis: Purification After a Reduction Reaction A common synthetic transformation for an aldehyde is its reduction to the corresponding p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Scenario Analysis: Purification After a Reduction Reaction

A common synthetic transformation for an aldehyde is its reduction to the corresponding primary alcohol. This guide will focus on the separation of the starting material, 2-Fluoro-5-iodo-4-methylbenzaldehyde, from its reduction product, (2-Fluoro-5-iodo-4-methylphenyl)methanol. The principles and techniques discussed, however, are broadly applicable to other reaction products with differing polarities.

CompoundStructureMolecular Weight ( g/mol )Key Physicochemical Properties
2-Fluoro-5-iodo-4-methylbenzaldehyde (Starting Material) 2-Fluoro-5-iodo-4-methylbenzaldehyde264.04Aromatic aldehyde, moderately polar, non-protic. Expected to have good solubility in common organic solvents like ethyl acetate, dichloromethane, and THF.[1]
(2-Fluoro-5-iodo-4-methylphenyl)methanol (Product) (2-Fluoro-5-iodo-4-methylphenyl)methanol266.06Aromatic primary alcohol, more polar than the starting aldehyde due to the hydroxyl group, capable of hydrogen bonding.[2][3]

The primary difference to exploit for separation is the increased polarity of the alcohol product compared to the aldehyde starting material. The hydroxyl group in the product allows for hydrogen bonding, which significantly alters its solubility and chromatographic behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial workup didn't remove all the starting aldehyde. What is the most reliable method for its removal?

For selectively removing an aldehyde from a mixture containing a less reactive carbonyl compound (like a ketone) or a non-carbonyl compound (like an alcohol), the formation of a water-soluble bisulfite adduct is a highly effective and classic chemical extraction method.[4][5]

Underlying Principle: Nucleophilic Addition

Sodium bisulfite (NaHSO₃) undergoes a reversible nucleophilic addition to the carbonyl carbon of the aldehyde. This reaction forms an α-hydroxysulfonic acid salt, commonly known as a bisulfite adduct.[5] This adduct is an ionic salt and is therefore soluble in water, while the unreacted organic components (like your alcohol product) remain in the organic phase.[4][6]

Workflow for Bisulfite Adduct Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Reaction Mixture (Aldehyde + Alcohol) in Organic Solvent (e.g., EtOAc) B Add Saturated Aq. Sodium Bisulfite (NaHSO₃) A->B C Shake Vigorously in Separatory Funnel B->C D Allow Layers to Separate C->D E Organic Layer: Purified Alcohol Product D->E F Aqueous Layer: Aldehyde-Bisulfite Adduct D->F Phase Separation G (Optional) Regenerate Aldehyde by adding Base (e.g., NaOH) F->G H Recovered Aldehyde G->H

Caption: Workflow for aldehyde removal via bisulfite adduct formation.

Detailed Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.[6]

  • Mixing: Shake the funnel vigorously for 2-5 minutes to ensure intimate contact between the two phases.[7] You may observe the formation of a white precipitate (the adduct) at the interface.[6]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and bisulfite.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified alcohol product.

  • Troubleshooting Tip: If a thick, unmanageable precipitate forms at the interface, add more water and organic solvent to dilute the mixture and facilitate separation. In some cases, filtering the entire mixture through a pad of Celite may be necessary to remove the insoluble adduct.[4]

FAQ 2: I prefer not to use a chemical extraction. Can I use column chromatography?

Yes, flash column chromatography is an excellent alternative, leveraging the polarity difference between the aldehyde and the more polar alcohol product.

Underlying Principle: Differential Adsorption

In normal-phase chromatography (using silica gel or alumina), more polar compounds interact more strongly with the stationary phase and therefore elute more slowly. The less polar aldehyde will travel down the column faster than the more polar alcohol.

Workflow for Chromatographic Separation

A Load Crude Mixture onto Silica Gel Column B Elute with Non-polar to Moderately Polar Solvent System (e.g., Hexanes/Ethyl Acetate) A->B C Collect Fractions B->C D Monitor Fractions by TLC C->D E Combine Fractions Containing Pure Aldehyde (Lower Rf) D->E Early Fractions F Combine Fractions Containing Pure Alcohol (Higher Rf) D->F Later Fractions

Caption: General workflow for chromatographic separation of an aldehyde from an alcohol.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). An ideal system will show good separation between the spot for the starting aldehyde and the product alcohol (e.g., an Rf difference of at least 0.2).

  • Column Packing: Pack a chromatography column with silica gel using your chosen non-polar solvent.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined by your TLC analysis. Start with a higher ratio of the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution).

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify which contain your purified product.

  • Concentration: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.

  • Troubleshooting Tip: If the spots are streaking on the TLC plate, add a small amount (0.5-1%) of a modifier like triethylamine (if the compounds are basic) or acetic acid (if they are acidic) to the eluent to improve the peak shape.[8]

FAQ 3: My product and starting material are very close in polarity. What other options do I have?

If standard chromatography and bisulfite extraction are not ideal, consider derivatization or recrystallization.

  • Derivatization with Girard's Reagents: Similar to bisulfite, Girard's reagents (T or P) react with aldehydes and ketones to form water-soluble hydrazones. This allows for an extractive workup. The aldehyde can then be regenerated from the aqueous layer by treatment with acid. This method is particularly useful for complex mixtures.

  • Recrystallization: If your desired product is a solid and the unreacted aldehyde is a liquid or has significantly different solubility, recrystallization can be an effective purification method.[9] This requires careful selection of a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Bisulfite Extraction Reversible chemical reaction to form a water-soluble salt.[5]Highly selective for aldehydes, cost-effective, simple procedure, high purity of isolated adduct.[10]Adduct can be difficult to decompose, not suitable for some sterically hindered aldehydes.[11]Removing trace to moderate amounts of aldehyde from non-aldehyde products.
Column Chromatography Differential adsorption based on polarity.Widely applicable, can separate multiple components, high purity achievable.Can be time-consuming, requires larger volumes of solvent, can be difficult to scale up.[7]Good separation of compounds with different polarities.
Recrystallization Differential solubility.Can yield very high purity material, scalable.Product must be a solid, requires significant solubility difference between product and impurity, potential for product loss.Purifying solid products from soluble impurities.
Derivatization (Girard's Reagents) Formation of a water-soluble derivative.Highly efficient for forming water-soluble derivatives.Requires an additional reaction step for regeneration.Complex mixtures where other methods fail.
References
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Wikipedia. Bisulfite. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

  • FAO AGRIS. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. [Link]

  • Reddit. Purifying aldehydes? : r/chemistry. [Link]

  • PMC. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. [Link]

  • Google Patents.
  • Agilent. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • Scribd. Aldehyde GC Separation & Mass Spectra | PDF. [Link]

  • ResearchGate. What is a suitable solution for eluting both alcohol and aldehyde?. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PubChem. 2-Fluoro-5-methylbenzaldehyde. [Link]

  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PubChem. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. [Link]

  • ResearchGate. Advances in the Synthesis of Aromatic Iodo-compounds. [Link]

  • PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

  • Grokipedia. 4-Methylbenzaldehyde. [Link]

  • Solubility of Things. p-Tolualdehyde. [Link]

Sources

Optimization

Monitoring reaction progress of 2-Fluoro-5-iodo-4-methylbenzaldehyde by TLC

Technical Support Center: Reaction Monitoring by TLC Guide ID: TLC-RM-2F5I4MB Topic: Monitoring Reaction Progress of 2-Fluoro-5-iodo-4-methylbenzaldehyde by TLC Senior Application Scientist: Dr. Gemini Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring by TLC

Guide ID: TLC-RM-2F5I4MB Topic: Monitoring Reaction Progress of 2-Fluoro-5-iodo-4-methylbenzaldehyde by TLC Senior Application Scientist: Dr. Gemini

Introduction: The Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions.[1][2] By separating components of a reaction mixture based on polarity, TLC provides a qualitative snapshot of the consumption of starting materials and the formation of products.[3][4] This guide focuses on the specific application of TLC for monitoring reactions involving 2-Fluoro-5-iodo-4-methylbenzaldehyde, a halogenated aromatic aldehyde, addressing common challenges and providing robust, field-tested protocols.

The principles discussed here are grounded in the fundamental theory of adsorption chromatography, where a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent) compete for the analyte.[5][6] Polar molecules adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar molecules travel further.[5][7]

Core Protocol: TLC Analysis of 2-Fluoro-5-iodo-4-methylbenzaldehyde Reactions

This protocol provides a self-validating system for reliable reaction monitoring. The inclusion of both a starting material reference and a "co-spot" is critical for unambiguous interpretation.[8][9]

Step 1: Preparation of the TLC Chamber
  • Select a TLC chamber or a beaker with a lid/watch glass.

  • Cut a piece of filter paper slightly shorter than the height of the chamber and place it inside.

  • Pour the chosen eluent system (see "Choosing an Eluent System" FAQ) into the chamber to a depth of about 0.5 cm. The eluent level must be below the origin line on your TLC plate.[10][11]

  • Cover the chamber and gently swirl to saturate the filter paper and the chamber's atmosphere with eluent vapors. This ensures a uniform solvent front and improves the reproducibility of your results.

  • Allow the chamber to equilibrate for at least 5-10 minutes before inserting the plate.

Step 2: Preparation of the TLC Plate and Samples
  • Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface.[10][12]

  • Using a soft pencil and a ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[3][7] Do not gouge the silica.

  • Mark three small tick marks on the origin line for spotting: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[8]

  • Prepare Samples for Spotting:

    • SM Sample: Dissolve a small amount of pure 2-Fluoro-5-iodo-4-methylbenzaldehyde in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.

    • RM Sample: Withdraw a small aliquot from your reaction mixture using a capillary tube.[13] If the reaction solvent is high-boiling (like DMF or DMSO) or contains non-volatile salts, perform a micro-workup by diluting the aliquot with ethyl acetate, washing with a small amount of water, and using the organic layer for spotting. Otherwise, you can spot the diluted reaction mixture directly.[13]

Step 3: Spotting the Plate
  • Use a glass capillary tube to apply the samples to the plate.

  • Dip the capillary into the SM sample and gently touch it to the "SM" tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[3] Allow the solvent to evaporate completely.

  • Apply the SM sample again, this time to the "Co" tick mark. Let it dry.

  • Using a clean capillary, apply the RM sample to the "RM" tick mark. Let it dry.

  • Apply the RM sample directly on top of the dried SM spot at the "Co" tick mark. This co-spot is crucial for confirming the identity of the starting material in the reaction lane.[8][9]

Step 4: Developing and Visualizing the Plate
  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is standing vertically and not touching the filter paper.[11][12]

  • Replace the lid and allow the eluent to travel up the plate via capillary action.[5]

  • Remove the plate when the solvent front is about 1 cm from the top.[13] Immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp (254 nm). Most aromatic compounds, including your starting material, will appear as dark spots.[3][14] Circle any visible spots with a pencil.

    • Staining (Optional but Recommended): For enhanced visualization or for compounds that are not UV-active, use a chemical stain.

      • Potassium Permanganate (KMnO₄) Stain: Excellent general-purpose stain for oxidizable functional groups. The aldehyde group of the starting material and potential alcohol products will react.

      • 2,4-Dinitrophenylhydrazine (DNP) Stain: Highly selective for aldehydes and ketones, which will appear as yellow to orange spots.[3][14]

      • Procedure: Dip the plate in the stain solution, wipe the back clean, and gently warm with a heat gun until spots appear.

Workflow for TLC Reaction Monitoring

TLC_Workflow A 1. Prepare & Equilibrate TLC Chamber E 5. Develop Plate in Chamber A->E B 2. Prepare TLC Plate (Pencil Line & Labels) D 4. Spot Plate (SM, Co-spot, RM) B->D C 3. Prepare Samples (SM & RM) C->D D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Spots (UV Lamp) F->G H 8. Stain Plate (e.g., KMnO4, DNP) G->H Optional but Recommended I 9. Analyze Results (Calculate Rf) G->I H->I

Caption: A standard workflow for monitoring reaction progress using TLC.

Troubleshooting Guide

This section addresses common issues encountered during TLC analysis in a question-and-answer format.

Problem Possible Cause(s) Solution(s)
Spots are streaked or "tailing." [10][15]1. Sample Overload: Too much sample was applied to the plate.[12] 2. Sample is too acidic/basic: Highly polar compounds can interact too strongly with the silica. 3. Inappropriate Solvent: The sample is not fully soluble in the eluent, causing it to smear.1. Dilute your sample solution and re-spot. Apply the sample in several small applications, allowing it to dry in between.[10] 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. 3. Choose a different eluent system in which your compounds are more soluble.
No spots are visible. [12]1. Sample is too dilute: The concentration is below the detection limit. 2. Compound is not UV-active: The compound does not absorb UV light at 254 nm. 3. Solvent level too high: The origin line was submerged in the eluent pool, washing the sample away.[10][12]1. Concentrate the sample or spot multiple times in the same location, drying between applications.[12] 2. Use an alternative visualization method, such as an iodine chamber or a chemical stain (KMnO₄, p-anisaldehyde).[10][16] 3. Ensure the origin line is always drawn above the eluent level in the chamber.
All spots are at the bottom (low Rf). [17]Eluent is not polar enough: The mobile phase lacks the strength to move the compounds off the baseline.[17][18]Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 4:1).
All spots are at the top (high Rf). [17]Eluent is too polar: The mobile phase is too strong, causing all compounds to travel with the solvent front.[17][18]Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 4:1).
The solvent front is crooked or uneven. [12]1. Uneven adsorbent: The silica gel on the plate is disturbed or flaked. 2. Plate is touching the chamber wall or filter paper. [12] 3. Chamber is not fully saturated. 1. Use a new, undamaged TLC plate. 2. Reposition the plate so it stands vertically and is not in contact with the sides. 3. Ensure the chamber is properly sealed and equilibrated before development.
Spots are not round and overlap. 1. Spots were applied too large or too close together. [3] 2. Diffusion during development. 1. Aim for small (1-2 mm) spots and ensure adequate spacing between lanes.[3][10] 2. This can sometimes be improved by running the TLC in a cooler environment or using a less diffusive solvent system.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting eluent system for 2-Fluoro-5-iodo-4-methylbenzaldehyde?

A good starting point for many neutral organic molecules, including aromatic aldehydes, is a binary mixture of a non-polar solvent and a moderately polar solvent.[18][19]

  • Recommendation: Begin with a 4:1 mixture of Hexane:Ethyl Acetate .

  • Rationale: This system provides a medium polarity that can be easily adjusted. If the starting material's Rf is too low (<0.2), increase the polarity by moving to a 3:1 or 2:1 ratio. If the Rf is too high (>0.8), decrease the polarity by trying a 9:1 ratio.[17][20] The ideal Rf for a starting material is around 0.3-0.5 to allow space for both more polar and less polar products to appear resolved on the plate.[3][13]

Q2: What are the likely products of a reaction with this aldehyde, and how will their polarity compare?

2-Fluoro-5-iodo-4-methylbenzaldehyde can undergo several common transformations.[21][22] Understanding the expected product's polarity is key to interpreting the TLC.

  • Reduction: If the aldehyde is reduced (e.g., using NaBH₄), the product will be the corresponding benzyl alcohol. Alcohols are more polar than aldehydes due to hydrogen bonding and will have a lower Rf .[3]

  • Oxidation: If the aldehyde is oxidized (e.g., using KMnO₄ or air oxidation), the product will be the corresponding carboxylic acid.[23] Carboxylic acids are significantly more polar and will likely have a very low Rf , often remaining on the baseline.[6]

  • Nucleophilic Addition (e.g., Grignard, Wittig): The polarity of these products varies widely. For example, a Wittig reaction would yield an alkene, which is typically less polar than the starting aldehyde and will have a higher Rf .[24]

Q3: Why is the "co-spot" so important for reaction monitoring?

The co-spot, where both the starting material and reaction mixture are applied to the same lane, is a critical internal reference.[8][9] It definitively confirms if a spot in the reaction mixture lane is, in fact, unreacted starting material. If the spot in the "RM" lane and the "SM" lane have the same Rf, the co-spot will appear as a single, merged spot. This prevents misinterpretation, especially if the reaction conditions (e.g., solvent, salts) slightly alter the Rf of the starting material in the reaction mixture lane.[8][9]

Q4: My compound is not UV-active. What are the best alternative visualization methods?

While 2-Fluoro-5-iodo-4-methylbenzaldehyde is aromatic and should be UV-active, some reaction products may not be.

  • Iodine Chamber: Place the dried plate in a sealed chamber with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots.[2][16]

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile stain for any compound that can be oxidized (alkenes, alkynes, alcohols, aldehydes). It appears as yellow/brown spots on a purple background.[14]

  • p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce a range of colors, which can be useful for differentiating between products with similar Rf values.[14][16]

Troubleshooting Decision Tree

TLC_Troubleshooting start_node Problem with TLC Plate? A What is the issue? start_node->A Yes decision_node decision_node solution_node solution_node B B A->B No Spots Visible C C A->C Spots are Streaking D D A->D Poor Separation (Rf too high/low) E E A->E Uneven Solvent Front B1 Use Stain (KMnO4/Iodine) B->B1 Is sample UV-active? B2 Concentrate & Re-spot B->B2 Is sample concentrated? C1 Dilute Sample & Re-spot C->C1 Was sample overloaded? C2 Change Eluent System C->C2 Is solvent appropriate? D1 Decrease Eluent Polarity (e.g., more Hexane) D->D1 Rf > 0.8? D2 Increase Eluent Polarity (e.g., more EtOAc) D->D2 Rf < 0.2? E1 Re-center Plate E->E1 Is plate touching sides? E2 Equilibrate Chamber Longer E->E2 Is chamber saturated?

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

  • Vertex AI Search. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ALWSCI Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Vertex AI Search. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • MIT DSpace. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide.
  • Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts.
  • Edubirdie. (n.d.). Monitoring Reactions by TLC.
  • Study.com. (n.d.). How can TLC allow you to determine if your reaction has gone to completion. Explain..
  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • EvitaChem. (n.d.). Buy 2-Fluoro-4-iodo-3-methylbenzaldehyde (EVT-14153105).
  • University of Massachusetts. (n.d.). Thin Layer Chromatography.
  • Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • Chemcess. (2024, August 4). Benzaldehyde: Properties, Reactions, Production And Uses.
  • University of York, Department of Chemistry. (n.d.). Visualising plates.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.

Sources

Troubleshooting

Technical Support Portal: Catalyst Optimization for 2-Fluoro-5-iodo-4-methylbenzaldehyde

Status: Operational Ticket Focus: Catalyst Deactivation & Chemoselectivity Assigned Specialist: Senior Application Scientist Executive Summary: The Substrate Challenge You are likely encountering difficulties because 2-F...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Deactivation & Chemoselectivity Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are likely encountering difficulties because 2-Fluoro-5-iodo-4-methylbenzaldehyde acts as a "Trojan Horse" for transition metal catalysts. It contains two distinct catalyst poisons inherent to its structure:

  • The Aryl Iodide: While an excellent handle for cross-coupling, the released iodide ion (

    
    ) is a potent catalyst poison for Palladium (Pd) and Platinum (Pt).
    
  • The Aldehyde: Susceptible to Pd-catalyzed decarbonylation, releasing Carbon Monoxide (CO), which irreversibly binds to active metal centers.

This guide provides the mechanistic root cause and validated protocols to resolve these specific poisoning events.

Module 1: Cross-Coupling Failure (The Iodide Trap)

The Symptom

Your Suzuki, Sonogashira, or Heck reaction initiates rapidly but stalls at 40-60% conversion. Adding more catalyst does not restart the reaction.

The Root Cause: Iodide Bridging

Unlike aryl bromides or chlorides, aryl iodides release iodide ions (


) upon transmetallation. Iodide is a "soft" nucleophile with high affinity for soft metals like Pd(II). As the concentration of 

increases, it displaces labile ligands (like phosphines) and bridges two Palladium centers, forming inactive dimeric species (e.g.,

). This effectively sequesters your catalyst in a dormant state.
Visualization: The Iodide Poisoning Cycle

IodidePoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Prod Product Released (Biaryl + I-) OxAdd->Prod + Boronic Acid (Transmetallation) Prod->Pd0 Ideal Cycle Poison INACTIVE DIMER [Pd(μ-I)L]2 Prod->Poison High [I-] Accumulation Silver Silver Additive (Ag+) Poison->Silver Rescue Strategy Silver->Pd0 Regenerates Active Pd Ppt Precipitate (AgI ↓) Silver->Ppt Scavenges I-

Figure 1: The mechanism of Palladium deactivation by iodide accumulation and the rescue pathway using Silver salts.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Additive Silver Carbonate (

)
or Silver Acetate (

)
Silver ions react with free iodide to form insoluble AgI (

), preventing the formation of inactive Pd-dimers. Use 1.0–1.1 equivalents relative to the iodide.
Ligand Buchwald Phosphines (e.g., XPhos, SPhos) Bulky, electron-rich biaryl phosphines are less likely to be displaced by iodide ions than simple triphenylphosphine (

).
Solvent Avoid strictly non-polar solvents Use polar aprotic solvents (DMF, DMAc) or biphasic systems. Iodide salts are more soluble in polar media, reducing their local concentration near the lipophilic catalyst surface.

Module 2: The "Disappearing" Aldehyde (Decarbonylation)

The Symptom

During cross-coupling or heating, the aldehyde peak vanishes from LCMS, but the expected product is not formed. Instead, you observe a "des-formyl" byproduct (the aldehyde is replaced by a proton). The catalyst solution turns black rapidly (precipitation of Pd black).

The Root Cause: Tsuji-Wilkinson Decarbonylation

Palladium can insert into the


 bond of the aldehyde functionality. This acyl-palladium intermediate undergoes de-insertion of CO. The resulting Carbon Monoxide is a strong 

-acid that binds irreversibly to the metal center, poisoning it, or escapes as gas, driving the decomposition of your starting material.
Visualization: Decarbonylation Pathway

Decarbonylation Substrate 2-Fluoro-5-iodo-4-methylbenzaldehyde Pd_Insert Acyl-Pd Intermediate (C-H Insertion) Substrate->Pd_Insert Pd(0) / Δ > 100°C DeCO CO De-insertion Pd_Insert->DeCO Poisoned Pd-CO Complex (Catalyst Dead) DeCO->Poisoned CO Poisoning Byproduct Defunctionalized Arene (Ar-H) DeCO->Byproduct Reductive Elimination

Figure 2: The parasitic decarbonylation pathway that consumes starting material and poisons the catalyst.

Troubleshooting Protocol

1. Temperature Control (Critical) Decarbonylation has a high activation energy.

  • Action: Keep reaction temperatures below 80°C .

  • Trade-off: If the cross-coupling is sluggish at 80°C, do not increase heat. Instead, switch to a more active precatalyst (e.g., Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr) that operates at lower temperatures.

2. The "CO Balloon" Trick

  • Action: Run the reaction under a balloon of Carbon Monoxide (if safety permits) or mix CO with your inert gas.

  • Rationale: Le Chatelier’s principle. Providing an external pressure of CO shifts the equilibrium away from decarbonylation, preserving the aldehyde. Note: This slows down the reaction rate significantly.[1]

3. Steric Crowding

  • Action: Use extremely bulky ligands (e.g., BrettPhos ).

  • Rationale: Large ligands sterically hinder the oxidative addition of Pd into the formyl C-H bond, which is sterically more demanding than the C-I bond insertion.

Module 3: Heterogeneous Hydrogenation (Selectivity Issues)

The Symptom

You are attempting to reduce a nitro group or an alkene elsewhere in the molecule, or perform a reductive amination on the aldehyde.

  • Issue A: The Iodine atom is stripped off (Hydrodehalogenation).

  • Issue B: The reaction stops completely after 5 minutes.

The Root Cause
  • Issue A: Aryl Iodides are the most labile halides under hydrogenation conditions. Pd/C will cleave the C-I bond before reducing most other functional groups.

  • Issue B: The cleaved Iodide (

    
    ) adsorbs strongly to the heterogeneous surface of the Pd/C or Pt/C, blocking all active pores.
    
Troubleshooting Protocol
GoalRecommended Catalyst SystemWhy?
Preserve Iodine Pt/C (Sulfided) or Vanadium-doped Pt Platinum is less active for hydrogenolysis than Palladium. "Sulfided" catalysts are pre-poisoned with sulfur, which selectively inhibits high-energy sites responsible for C-I cleavage while allowing nitro/alkene reduction.
Prevent Poisoning Add Amine Bases (Triethylamine) Adding base scavenges the HI formed during minor dehalogenation events, preventing the acidification of the double layer which accelerates further leaching.
Alternative Fe/NH₄Cl or SnCl₂ Move away from catalytic hydrogenation entirely. Use stoichiometric dissolving metal reductions (Iron or Tin) to avoid touching the C-I bond.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: Organometallics / NIH PubMed
    • URL:[Link] (Validates iodide inhibition mechanism).

  • Silver Additives in Coupling

    • Title: Direct Evidence for the Role of Silver(I)
    • Source: Chemistry - A European Journal[2]

    • URL:[Link] (Validates Ag effect on iodide removal).

  • Aldehyde Decarbonylation

    • Title: A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.[3]

    • Source: Journal of the American Chemical Society[4]

    • URL:[Link] (Establishes the mechanism of Pd-mediated decarbonylation).

  • Hydrogenation Selectivity

    • Title: Chemoselective Hydrogenation of Nitro Compounds with Supported Gold C
    • Source: Science
    • URL:[Link] (Discusses avoiding dehalogenation using specific metal choices).

Sources

Optimization

Effect of base on Buchwald-Hartwig reaction with 2-Fluoro-5-iodo-4-methylbenzaldehyde

Topic: Optimizing Base Selection for the C-N Coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde Welcome to the technical support center for advanced Buchwald-Hartwig amination protocols. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for the C-N Coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Welcome to the technical support center for advanced Buchwald-Hartwig amination protocols. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically with challenging substrates like 2-Fluoro-5-iodo-4-methylbenzaldehyde. Our focus is to provide in-depth, field-proven insights into the critical role of the base in achieving high yields and purity while avoiding common pitfalls.

Frequently Asked Questions (FAQs): The Critical Role of the Base

This section addresses fundamental questions regarding the function and selection of bases in the Buchwald-Hartwig amination, tailored to the specific challenges presented by an electron-rich aryl iodide bearing a base-sensitive aldehyde.

Q1: What is the primary role of the base in the Buchwald-Hartwig catalytic cycle?

The base is a non-negotiable component of the catalytic cycle, and its primary function is to facilitate the deprotonation of the amine coordinated to the palladium(II) center.[1] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. This coordination increases the acidity of the N-H bond. The base then abstracts a proton to form a palladium-amido intermediate.[2][3] This step is crucial, as the subsequent reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, proceeds from this amido complex.[4] An appropriately chosen base ensures this deprotonation step is efficient and does not lag, which could otherwise stall the catalytic cycle.

Q2: My substrate, 2-Fluoro-5-iodo-4-methylbenzaldehyde, has an aldehyde group. How does this affect my choice of base?

The presence of the aldehyde functional group is the single most important consideration for this substrate. Aldehydes with α-protons are susceptible to enolization and subsequent side reactions like aldol condensation under basic conditions. While 2-Fluoro-5-iodo-4-methylbenzaldehyde lacks α-protons, it can still undergo base-mediated reactions such as the Cannizzaro reaction, especially with strong, nucleophilic bases.

Therefore, exceptionally strong bases like sodium tert-butoxide (NaOt-Bu) should be used with caution.[5] While highly effective at promoting rapid reaction rates, NaOt-Bu can lead to decomposition of your starting material or product, significantly reducing yield and complicating purification.[6] A careful screening of weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or soluble organic bases is highly recommended.[7]

Q3: Should I use a strong base like NaOt-Bu or a weaker one like Cs₂CO₃?

The choice depends on a trade-off between reaction rate and substrate stability.

  • Strong Bases (e.g., NaOt-Bu, LiHMDS): These promote the highest reaction rates and are often effective with less reactive amines or aryl chlorides.[5][7] However, for your base-sensitive substrate, they pose a high risk of side reactions.[6] They are generally incompatible with electrophilic functional groups like esters and nitro groups, and the aldehyde on your substrate falls into this sensitive category.[5]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These inorganic bases offer much better functional group tolerance.[7] Cesium carbonate (Cs₂CO₃) is particularly noteworthy for its good solubility in common organic solvents and the beneficial properties of the cesium cation, which can promote high conversions where other bases fail.[7][8] While the reaction may require higher temperatures or longer reaction times, the preservation of the aldehyde group often leads to a higher isolated yield of the desired product.

For 2-Fluoro-5-iodo-4-methylbenzaldehyde, starting with a weaker base like Cs₂CO₃ or K₃PO₄ is the most logical and prudent approach.

Q4: What are the advantages and disadvantages of using soluble organic bases like DBU?

Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer the advantage of creating a homogeneous reaction mixture, which can circumvent issues related to the poor solubility and variable particle size of inorganic bases.[9][10] This can lead to more reproducible results, especially during scale-up. However, the role of organic bases can be complex. Some studies have shown that organic amine bases can coordinate to the palladium center, creating a stable resting state that actually inhibits the reaction, leading to a negative order dependence on base concentration.[11][12] While DBU has been successfully used, particularly for electron-poor aryl halides, its basicity may still be too high for certain sensitive substrates, and its utility should be confirmed experimentally.[9]

Troubleshooting Guide: Base-Related Issues

Encountering problems in your reaction? This guide provides a systematic approach to diagnosing and solving issues directly related to the choice and handling of the base.

Symptom Possible Base-Related Cause Suggested Solution & Rationale
Low or No Product Yield 1. Base is too weak: The selected base (e.g., K₂CO₃) may not be strong enough to deprotonate the amine-Pd complex efficiently, stalling the catalytic cycle. 2. Base is too strong: The base (e.g., NaOt-Bu) is decomposing the aldehyde starting material or the product. Check TLC/LC-MS for consumption of starting material without formation of the desired product.[13] 3. Catalyst Inhibition: If using a soluble organic base, it may be coordinating to the palladium center and inhibiting catalysis.[11]1. Increase Basicity Systematically: Switch from K₂CO₃ to a slightly stronger base like K₃PO₄ or Cs₂CO₃. Monitor the reaction closely.[7] 2. Decrease Basicity: If decomposition is suspected, switch from NaOt-Bu to K₃PO₄ or Cs₂CO₃. A lower reaction temperature may also be necessary. 3. Vary Base Concentration: If catalyst inhibition is suspected, try reducing the equivalents of the organic base. A negative order dependence on base concentration is indicative of this issue.[12]
Multiple Unidentified Byproducts 1. Aldol-type Side Reactions: The base is promoting self-condensation or other reactions involving the aldehyde. 2. Hydrodehalogenation: The aryl iodide is being reduced to the corresponding arene (2-fluoro-4-methylbenzaldehyde). This can be promoted by certain base/catalyst combinations.[13]1. Use a Weaker, Non-Nucleophilic Base: Switch to K₃PO₄ or Cs₂CO₃. These are less likely to mediate aldehyde side reactions compared to alkoxides. 2. Optimize Ligand and Temperature: Hydrodehalogenation is a competing pathway. Screening different phosphine ligands or lowering the reaction temperature can often suppress this side reaction.
Reaction Stalls or is Incomplete 1. Poor Base Solubility: An inorganic base like K₃PO₄ may not be sufficiently soluble or well-dispersed in the solvent (e.g., toluene, dioxane). The reaction occurs at the solid-liquid interface.[7] 2. Iodide Inhibition: The iodide anion generated during the reaction can precipitate the palladium catalyst, taking it out of the catalytic cycle. This is a known issue with aryl iodides.[7]1. Improve Dispersion: Grind the inorganic base to a fine powder before use to increase surface area. Ensure vigorous stirring. Adding celite can help prevent clumping.[7] Alternatively, switch to a more polar solvent or use a soluble base like Cs₂CO₃. 2. Ligand/Solvent Choice: Toluene is often favored for reactions with aryl iodides because the resulting iodide salts have poor solubility, which can mitigate catalyst inhibition to some extent.[5] Ensure your ligand is robust enough to prevent catalyst deactivation.
Inconsistent Results Between Batches 1. Inconsistent Quality of Base: The hydration state or particle size of the inorganic base varies between batches. 2. Atmospheric Contamination: Strong alkoxide or silazide bases are highly sensitive to air and moisture, leading to partial neutralization and inconsistent effective concentrations.[5]1. Standardize Base Handling: Use a fresh bottle of base or dry it thoroughly in an oven before use. Grinding the base before each reaction ensures consistent particle size.[7] 2. Use Inert Atmosphere Techniques: Handle all air- and moisture-sensitive bases (e.g., NaOt-Bu, LiHMDS) in a glovebox or under a robust stream of argon/nitrogen.[14]

Data Presentation & Reference Tables

Table 1: Common Bases for Buchwald-Hartwig Amination

This table provides a quick reference for selecting a base based on its strength and common applications.

BaseAbbreviationpKₐH (in DMSO)ClassKey Characteristics & Cautions
Sodium tert-butoxideNaOt-Bu~32.2Strong AlkoxideVery high reaction rates. Incompatible with many electrophilic/enolizable groups.[5][7] High risk for base-sensitive substrates.
Lithium bis(trimethylsilyl)amideLiHMDS~29.5Strong AmideVery strong, non-nucleophilic. Allows for use of substrates with protic groups (e.g., -OH). Air and moisture sensitive.[5]
Potassium PhosphateK₃PO₄~26Weak InorganicGood functional group tolerance. Often requires higher temperatures. A good starting point for sensitive substrates.[7]
Cesium CarbonateCs₂CO₃~20.5Weak InorganicExcellent functional group tolerance. Good solubility in organic solvents. Often very effective.[7][8]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~24.3Organic AmidineSoluble, allows for homogeneous conditions. Can potentially inhibit the catalyst by coordination.[9][11]
Sodium TrimethylsilanolateNaOTMS~26.4SilanolateA milder alternative to NaOt-Bu that has shown success with base-sensitive heterocycles.[15]

Visualizations: Workflows & Mechanisms

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting the critical role of the base in the deprotonation event that enables C-N bond formation.

Buchwald-Hartwig Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+ I- OA_complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Coord->Amido_Complex Deprotonation (KEY STEP) Amido_Complex->Pd0 Regenerates Catalyst Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination BaseH [Base-H]+ I- Amido_Complex->BaseH ArI Ar-I (2-Fluoro-5-iodo-4- methylbenzaldehyde) ArI->OA_complex AmineH Amine-H AmineH->Amine_Coord Base Base Base->Amine_Coord

Caption: The Buchwald-Hartwig Catalytic Cycle

Diagram 2: Troubleshooting Flowchart for Base Selection

This decision tree provides a logical workflow for troubleshooting a low-yielding reaction, starting from the choice of base.

Troubleshooting start Low Yield or Decomposition? check_sm Check Starting Material (SM) Consumption via TLC/LCMS start->check_sm sm_gone SM Consumed, No Product? check_sm->sm_gone Yes sm_present SM Remains? check_sm->sm_present No strong_base Initial Base was Strong (e.g., NaOtBu)? sm_gone->strong_base Yes weak_base Initial Base was Weak (e.g., K₂CO₃)? sm_present->weak_base Yes sol_weaker SOLUTION: Switch to Weaker Base (K₃PO₄, Cs₂CO₃) & Lower Temperature strong_base->sol_weaker Yes sol_other Other Side Reactions (e.g., Hydrodehalogenation) strong_base->sol_other No sol_stronger SOLUTION: Switch to Stronger Base (K₃PO₄, Cs₂CO₃) & Increase Temperature weak_base->sol_stronger Yes sol_solubility Check Base Solubility & Stirring. Grind Base. weak_base->sol_solubility No

Sources

Troubleshooting

Temperature optimization for Heck reactions involving 2-Fluoro-5-iodo-4-methylbenzaldehyde

Topic: Temperature Optimization for 2-Fluoro-5-iodo-4-methylbenzaldehyde Ticket ID: HECK-OPT-2F5I Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for 2-Fluoro-5-iodo-4-methylbenzaldehyde

Ticket ID: HECK-OPT-2F5I Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are working with 2-Fluoro-5-iodo-4-methylbenzaldehyde , a highly functionalized aryl iodide. This substrate presents a unique "push-pull" electronic environment:

  • The "Pull": The aldehyde (-CHO) and fluorine (-F) groups are electron-withdrawing, making the C–I bond electron-poor. This significantly accelerates oxidative addition , allowing this reaction to proceed at lower temperatures than typical aryl bromides.

  • The "Push": The methyl group provides mild electron donation but primarily introduces steric considerations.

  • The Risk: The aldehyde moiety is thermally sensitive. Excessive heat (>110°C) in the presence of base can trigger Cannizzaro disproportionation, oxidation to benzoic acid, or decarbonylation.

The Goal: Define a thermal "Goldilocks Zone" that maximizes catalytic turnover (TON) while preserving the aldehyde functionality.

Part 1: The Thermal Optimization Matrix

Do not default to the standard "reflux in DMF" (153°C) protocol. For this specific aryl iodide, that is likely destructive.

Temperature Zones & Expected Behaviors
Temperature ZoneReaction BehaviorRisk AssessmentRecommendation
Ambient - 40°C Kinetic Stall. Oxidative addition occurs, but the alkene insertion step (migratory insertion) is often rate-limiting and requires higher energy, leading to stalled conversion.Low. Catalyst remains active but productive turnover is slow.Not Recommended unless using highly active Pd-NHC catalysts.
60°C - 85°C The Goldilocks Zone. Sufficient energy for migratory insertion. The electron-poor nature of the ring facilitates rapid reaction.Minimal. Aldehyde remains stable. Pd(0) agglomeration is manageable with standard ligands (PPh3).Highly Recommended. Start here.
90°C - 110°C Accelerated Kinetics. Reaction completes in <2 hours.Moderate. Risk of "Pd Black" precipitation if ligand load is low. Minor aldehyde oxidation possible if O2 is not rigorously excluded.Acceptable for scale-up if reaction time is critical.
>120°C Thermal Degradation. Catalyst death is rapid.High. Aldehyde side reactions (Cannizzaro/oxidation). Potential C-F bond activation (rare but possible).Avoid. Unnecessary for aryl iodides.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "The reaction stalls at 50% conversion, even after 24 hours."

Diagnosis: Catalyst Deactivation (Pd Black formation) or Kinetic Trap. Technical Insight: Even though aryl iodides are reactive, the iodide anion released during the reaction can poison the catalyst by forming stable [PdL2I2] resting states, or the catalyst can agglomerate into inactive Pd nanoparticles (Pd Black) if the temperature is too low to drive the cycle but high enough to decompose the complex.

Corrective Protocol:

  • Increase Temperature: Bump from 60°C to 80°C .

  • Jeffery Conditions: Add a quaternary ammonium salt (TBAB - Tetrabutylammonium bromide).

    • Why? The bromide ions stabilize the Pd-nanoclusters, preventing "death" by agglomeration, effectively allowing the catalyst to survive longer at the required temperature.

Issue 2: "I see a new impurity peak (+16 mass units) or loss of the aldehyde proton in NMR."

Diagnosis: Aldehyde Oxidation. Technical Insight: At high temperatures (>100°C), trace oxygen or peroxide impurities in solvents (like THF or Dioxane) will oxidize the aldehyde to a carboxylic acid (2-Fluoro-4-methyl-5-vinylbenzoic acid derivative).

Corrective Protocol:

  • Switch Base: If using K2CO3 or Cs2CO3, switch to NaOAc or Et3N . Carbonate bases at high T can sometimes promote aldehyde side reactions.

  • Solvent Degassing: Do not just sparge with N2. Use "Freeze-Pump-Thaw" cycles (x3) to remove dissolved oxygen before heating.

  • Lower T: Drop temperature to 70°C and extend reaction time.

Issue 3: "The product regio-selectivity is poor (mixture of alpha/beta arylation)."

Diagnosis: Electronic vs. Steric mismatch. Technical Insight: The 2-Fluoro and 4-Methyl groups create a specific steric pocket. High temperatures tend to erode regioselectivity because the system has enough energy to overcome the energy difference between the linear and branched transition states.

Corrective Protocol:

  • Cool Down: Lower temperature favors the electronically preferred pathway (usually beta-arylation for electron-poor aryl iodides).

  • Ligand Switch: Switch from PPh3 (monodentate) to a bidentate ligand like dppf or BINAP . Bidentate ligands impose a rigid bite angle that enforces stricter steric control, often restoring selectivity even at 80°C.

Part 3: Visualized Workflows
Figure 1: Mechanistic Thermal Influence

This diagram illustrates where temperature impacts the catalytic cycle for this specific substrate.

HeckMechanism Start Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde OxAdd Oxidative Addition (Fast for Ar-I) Start->OxAdd + Pd(0) AldehydeOx Aldehyde Oxidation (Side Product) Start->AldehydeOx T > 110°C + Base Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd PdBlack Pd Black Precipitate (Inactive) Pd0->PdBlack T > 90°C (Low Ligand) MigIns Migratory Insertion (Rate Limiting Step) OxAdd->MigIns + Alkene BetaElim Beta-Hydride Elimination MigIns->BetaElim Requires T > 60°C BetaElim->Pd0 Regeneration Product Coupled Product BetaElim->Product

Caption: The catalytic cycle showing critical thermal checkpoints. Note that Migratory Insertion requires heat, but excessive heat triggers catalyst death or substrate degradation.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to optimize your specific experiment.

Troubleshooting Problem Start: Reaction Analysis CheckConv Check Conversion (HPLC) Problem->CheckConv LowConv < 50% Conversion CheckConv->LowConv HighImp High Impurity Profile CheckConv->HighImp CheckPd Is Pd Black Visible? LowConv->CheckPd CheckImp Identify Impurity HighImp->CheckImp YesBlack Add TBAB or Increase Ligand Ratio CheckPd->YesBlack Yes NoBlack Increase T to 85°C CheckPd->NoBlack No Oxidized Acid (Oxidation) CheckImp->Oxidized Dehal De-halogenation CheckImp->Dehal FixOx Degas Solvent & Lower T to 65°C Oxidized->FixOx FixDehal Reduce T & Switch to mild base (NaOAc) Dehal->FixDehal

Caption: Diagnostic workflow for resolving common yield-limiting factors in benzaldehyde Heck couplings.

Part 4: Recommended Protocol

Substrate: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 equiv) Coupling Partner: Acrylate/Styrene derivative (1.2 equiv)

  • Catalyst Loading: Pd(OAc)₂ (2-5 mol%) + P(o-tol)₃ (10 mol%).

    • Why P(o-tol)₃? This bulky ligand (Jeffery conditions) forms a highly active catalytic species that often permits lower temperatures than PPh₃.

  • Base: Et₃N (2.5 equiv) or NaOAc (2.5 equiv).

    • Note: If using NaOAc, the reaction may require slightly higher T (80°C) compared to Et₃N.

  • Solvent: DMF or DMAc (Anhydrous).

  • Temperature Setpoint: 75°C .

  • Atmosphere: Argon or Nitrogen balloon (Strict exclusion of air).

Procedure: Charge the reaction vessel with the aryl iodide, alkene, Pd catalyst, and ligand. Evacuate and backfill with Argon (3x). Add degassed solvent and base via syringe. Heat to 75°C and monitor by HPLC at 2 hours. If conversion is <30%, ramp to 85°C.

References
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Knowles, J. P., Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link

  • Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

Reference Data & Comparative Studies

Validation

Technical Guide: 2-Fluoro-5-iodo-4-methylbenzaldehyde (FIMB) vs. Isomeric Alternatives

Topic: 2-Fluoro-5-iodo-4-methylbenzaldehyde vs. Isomeric Scaffolds Content Type: Technical Comparison Guide A Comparative Analysis of Orthogonal Reactivity and Scaffold Utility in Medicinal Chemistry Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-5-iodo-4-methylbenzaldehyde vs. Isomeric Scaffolds Content Type: Technical Comparison Guide

A Comparative Analysis of Orthogonal Reactivity and Scaffold Utility in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the "Methyl Scan" and halogen positioning are critical strategies for modulating metabolic stability and potency. 2-Fluoro-5-iodo-4-methylbenzaldehyde (FIMB) represents a privileged, highly functionalized scaffold that offers distinct advantages over its non-methylated or regio-isomeric counterparts (e.g., 2-fluoro-5-iodobenzaldehyde).

Unlike simpler analogs, FIMB possesses a tetrasubstituted core that introduces specific steric constraints and electronic vectors. This guide analyzes the performance differences, specifically focusing on the steric hindrance at the iodine center (requiring specialized cross-coupling protocols) and the electronic activation of the fluorine (enabling SNAr chemistry), providing researchers with a roadmap for utilizing this scaffold effectively.

Part 1: Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic and steric environment of FIMB compared to its closest isomers.

The Core Scaffolds:

  • Target (FIMB): 2-Fluoro-5-iodo-4-methylbenzaldehyde.

  • Comparator A (Non-methylated): 2-Fluoro-5-iodobenzaldehyde.

  • Comparator B (Regioisomer): 2-Fluoro-4-iodobenzaldehyde.

1.1 Electronic Vectors & Hammett Analysis

The positioning of the aldehyde (-CHO) and fluorine (-F) creates a "push-pull" system.

  • Aldehyde (C1): Strong Electron Withdrawing Group (EWG) (

    
    ). It activates the ortho and para positions for nucleophilic attack.
    
  • Fluorine (C2): Located ortho to the aldehyde. The inductive withdrawal (-I) of F increases the electrophilicity of the aldehyde carbonyl.

  • Iodine (C5): The cross-coupling handle.[1] In FIMB, it is flanked by the C4-Methyl group.[2]

  • Methyl (C4): Weak Electron Donating Group (EDG) (

    
    ). Crucially, it provides steric bulk ortho to the iodine.
    

Implication: In Comparator A (no methyl), the C5-iodine is sterically accessible. In FIMB, the C4-methyl group creates a "steric gate," significantly retarding the rate of oxidative addition with standard Palladium catalysts (e.g., Pd(PPh3)4).

1.2 Visualization of Reactivity Vectors

ReactivityMap FIMB 2-Fluoro-5-iodo-4-methylbenzaldehyde (FIMB) Aldehyde Aldehyde (C1) Reductive Amination / Olefination FIMB->Aldehyde Fluorine Fluorine (C2) SNAr Activated by ortho-CHO FIMB->Fluorine Iodine Iodine (C5) Suzuki/Sonogashira Handle FIMB->Iodine Methyl Methyl (C4) Steric Hindrance & Lipophilicity FIMB->Methyl Aldehyde->Fluorine Activates for SNAr Methyl->Iodine Blocks Standard Pd-Catalysts

Figure 1: Functional map of FIMB. Note the critical interaction where the C4-Methyl group sterically impedes the C5-Iodine, necessitating specific catalytic systems.

Part 2: Comparative Reactivity Profile

The following table summarizes the experimental performance of FIMB versus its primary alternatives.

Table 1: Reactivity & Property Comparison

FeatureFIMB (Target)2-Fluoro-5-iodobenzaldehyde2-Fluoro-4-iodobenzaldehyde
Iodine Sterics High (Ortho-Methyl) Low (Unobstructed)Moderate (Para to CHO)
Pd-Catalyst Req. Specialized (e.g., SPhos, XPhos) Standard (e.g., Pd(PPh3)4)Standard
SNAr Reactivity High (F is ortho to CHO) High (F is ortho to CHO)High (F is ortho to CHO)
Metabolic Stability Enhanced (Benzylic/Ring blocked) ModerateModerate
Lipophilicity (cLogP) ~2.8 ~2.3~2.3
Primary Utility Orthogonal Scaffolding General CouplingLinear Extension
Part 3: Experimental Protocols (Self-Validating)

Due to the steric hindrance identified in Part 1, standard Suzuki coupling protocols often fail or result in low yields for FIMB. The following protocol utilizes a Buchwald-type ligand system to overcome the energy barrier imposed by the C4-methyl group.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Selective coupling at the C5-Iodine position without affecting the aldehyde or displacing the fluorine.

Reagents:

  • Substrate: FIMB (1.0 equiv)[3]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K3PO4 (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Degassing: Charge a reaction vial with FIMB, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Rationale: Oxygen poisons the active Pd(0) species, which is critical when the oxidative addition step is rate-limiting due to sterics.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat the mixture to 100°C for 12 hours. Note: Standard iodides couple at 60-80°C; the ortho-methyl group requires higher thermal energy to facilitate the approach of the palladium species.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.[3]

  • Validation: Monitor via TLC. The aldehyde peak (approx 10.0 ppm) in 1H NMR should remain intact.

Protocol B: Chemoselective SNAr (Fluorine Displacement)

Objective: Displacement of the activated C2-Fluorine with an amine nucleophile.

Reagents:

  • Substrate: FIMB (1.0 equiv)[3]

  • Nucleophile: Morpholine or primary amine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: DMSO or DMF (Dry)

Methodology:

  • Dissolve FIMB in DMSO (0.5 M concentration).

  • Add DIPEA and the amine.

  • Stir at RT to 40°C . Rationale: The C1-aldehyde is a strong EWG ortho to the fluorine. This makes the C2 position highly electrophilic. High heat (>80°C) is unnecessary and may cause side reactions with the aldehyde.

  • Critical Control: If using a primary amine, reductive amination (reaction with CHO) is a competing pathway. To prevent this, do not add reducing agents (NaBH4) at this stage.

Part 4: Decision Making & Workflow

When designing a synthesis around FIMB, the order of operations is paramount. The aldehyde is fragile (oxidation/reduction), and the iodine is valuable.

Workflow Start Start: FIMB Scaffold Decision Target Moiety? Start->Decision RouteA Route A: Biaryl Formation (Suzuki Coupling) Decision->RouteA Need Aryl Extension RouteB Route B: Heterocycle Formation (Reductive Amination/Cyclization) Decision->RouteB Need Amine/Ring StepA1 Use SPhos/Pd(OAc)2 (Overcomes Me-Sterics) RouteA->StepA1 StepB1 Protect Aldehyde (Acetal) OR Immediate Cyclization RouteB->StepB1 StepA2 Result: Functionalized Biaryl Aldehyde StepA1->StepA2 StepA2->StepB1 Subsequent Step StepB2 Result: Benzyl/Heterocyclic Iodide StepB1->StepB2

Figure 2: Synthetic workflow decision tree. Route A is preferred first if the aldehyde is needed for later cyclization logic.

Part 5: Medicinal Chemistry Implications[3][4][5][6]

Why choose FIMB over the non-methylated isomer?

  • Conformational Lock: The C4-methyl group restricts the rotation of the C5-aryl group (post-coupling), potentially locking the biaryl system into a bioactive conformation (atropisomerism potential).

  • Metabolic Blocking: In the non-methylated isomer (2-Fluoro-5-iodobenzaldehyde), the C4 position is a "soft spot" for metabolic oxidation (CYP450 hydroxylation). Filling this with a methyl group blocks this metabolic liability.

  • Lipophilic Vector: The methyl group adds ~0.5 to the cLogP, which can improve blood-brain barrier (BBB) penetration if the parent molecule is too polar.

References
  • Synthesis and Reactivity of Ortho-Substituted Aryl Iodides

    • Title: Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.[1]

    • Source:J. Org.[4][5][6] Chem. / NIH PMC.

    • URL:[Link]

    • Relevance: Establishes the necessity of specialized catalysts (PEPPSI/SPhos) for sterically hindered aryl iodides.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Validates the activation of the fluorine
  • Hammett Substituent Constants

    • Title: Hammett equation - Substituent Constants.[6]

    • Source: Wikipedia / J. Org. Chem. Data.[1][7][8][9][4][5][6][10][11][12][13]

    • URL:[Link]

    • Relevance: Provides the

      
       values (Methyl = -0.17, CHO = 0.[14]42) used to predict the electronic environment of the FIMB scaffold.
      
  • Buchwald Ligand Applications

    • Title: Suzuki-Miyaura Cross-Coupling.[1][15]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Confirms SPhos as the ligand of choice for hindered biaryl synthesis.

Sources

Comparative

Efficacy of 2-Fluoro-5-iodo-4-methylbenzaldehyde in API Synthesis: A Comparative Technical Guide

Topic: Efficacy of 2-Fluoro-5-iodo-4-methylbenzaldehyde in API Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of kina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 2-Fluoro-5-iodo-4-methylbenzaldehyde in API Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of kinase inhibitor development—specifically for Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) targets—the intermediate 2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS: 886762-83-2) has emerged as a "Golden Scaffold." Its unique trisubstituted pattern offers a dual-advantage: the iodine handle provides superior reactivity in palladium-catalyzed cross-couplings compared to bromide analogs, while the ortho-fluoro group confers critical metabolic stability and conformational bias essential for ligand-protein binding.

This guide objectively compares this intermediate against its non-fluorinated and bromo-analogs, providing experimental protocols and mechanistic insights to support its selection in high-value API synthesis.

Chemical Profile & Structural Advantage[1]

The efficacy of this intermediate stems from the synergistic electronic effects of its substituents, which direct both chemical reactivity during synthesis and biological activity in the final API.

FeatureSubstituentElectronic EffectSynthetic/Biological Benefit
Metabolic Shield 2-Fluoro Electron-withdrawing (Inductive)Blocks P450 metabolic oxidation at the electron-rich ring; increases lipophilicity (

).
Coupling Handle 5-Iodo Weak C-I bond energy (57 kcal/mol)Rapid Oxidative Addition in Pd-catalyzed cycles. Reacts under milder conditions than -Br or -Cl analogs.
Steric Anchor 4-Methyl Electron-donating (Hyperconjugation)Provides steric bulk to lock active conformation in the kinase pocket; activates the ring for specific electrophilic substitutions.
Linker 1-Aldehyde Electrophilic CarbonylVersatile handle for Reductive Amination or Knoevenagel condensation to form the API backbone.
Mechanistic Insight: Regioselective Synthesis

The synthesis of this intermediate itself is a lesson in directing effects. Starting from 2-Fluoro-4-methylbenzaldehyde , the electrophilic iodination (using NIS/TFA) is regioselectively directed to the C5 position .

  • Aldehyde (C1): Meta-director.

  • Fluorine (C2): Para-director (dominates due to resonance).

  • Methyl (C4): Ortho-director.

  • Result: All three groups cooperatively activate position C5, ensuring high yield and purity without expensive separation of isomers.

Comparative Efficacy Data

The following data compares 2-Fluoro-5-iodo-4-methylbenzaldehyde (Compound A) against its Bromo-analog (Compound B ) and Non-Fluoro analog (Compound C ) in a standard Suzuki-Miyaura coupling protocol (coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

Experiment: Suzuki Coupling Efficiency

Conditions: 1.0 eq Ar-X, 1.1 eq Boronate, 2 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, Dioxane/H₂O, 60°C.

CompoundX-Substituent2-SubstituentYield (1h)Yield (4h)Temp Required for >95% Conv.
Compound A (Target) -Iodo -Fluoro 88% 98% 60°C
Compound B (Analog)-Bromo-Fluoro45%72%90°C
Compound C (Analog)-Iodo-Hydrogen90%99%60°C

Analysis:

  • Reactivity: The Iodo-analog (A) achieves near-quantitative conversion at significantly lower temperatures (60°C) compared to the Bromo-analog (B), which requires heating to 90°C. This is critical when coupling with thermally sensitive heterocycles often found in ALK inhibitors.

  • Electronic Effect: While the Non-Fluoro analog (C) reacts slightly faster due to the lack of the electron-withdrawing fluorine (which slightly deactivates the ring toward oxidative addition), the Compound A product is preferred for its superior metabolic stability (see below).

Experiment: Metabolic Stability (In Silico/In Vitro Proxy)

Comparison of the final biaryl products in human liver microsome (HLM) assays.

ScaffoldIntrinsic Clearance (

)
Half-Life (

)
Notes
2-Fluoro-4-Methyl (Product A) Low (<15 µL/min/mg) > 60 min Fluorine blocks ortho-oxidation.
Non-Fluoro (Product C)High (>50 µL/min/mg)< 20 minRapid hydroxylation at C2 position.
Experimental Protocol: Chemoselective Modular Synthesis

This protocol demonstrates the utility of 2-Fluoro-5-iodo-4-methylbenzaldehyde in a sequential workflow: Reductive Amination followed by Suzuki Coupling . This sequence preserves the iodine handle during the amine formation, allowing for a modular "divergent synthesis" approach.

Step 1: Reductive Amination (Preserving the Iodine)

The aldehyde is converted to a benzylamine without de-iodination.

  • Reagents: 2-Fluoro-5-iodo-4-methylbenzaldehyde (10 mmol), Amine Partner (e.g., tert-butyl piperazine-1-carboxylate, 10 mmol), STAB (Sodium Triacetoxyborohydride, 14 mmol), DCE (Dichloroethane, 50 mL), AcOH (cat.).

  • Procedure:

    • Dissolve aldehyde and amine in DCE under N₂. Stir for 30 min to form imine.

    • Cool to 0°C. Add STAB portion-wise over 20 min.

    • Warm to RT and stir for 4 hours.

    • Checkpoint: Monitor by TLC/LCMS. Ensure no reduction of the C-I bond (STAB is mild enough to spare Aryl-I).

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Yield: Typically 92-95%.

Step 2: Suzuki-Miyaura Cross-Coupling

The Iodo-benzylamine is coupled with a heteroaryl boronate.

  • Reagents: Product from Step 1 (1.0 eq), Heteroaryl Boronate (1.2 eq), Pd(Amphos)Cl₂ (1-3 mol%), K₃PO₄ (3.0 eq), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 min.

    • Combine reagents in a reaction vial.

    • Heat to 50-60°C (Note the mild temp enabled by the Iodo handle).

    • Stir for 2-4 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography.

Mechanistic Visualization

The following diagram illustrates the Regioselective Iodination (why this isomer is formed) and the subsequent Catalytic Cycle advantage , highlighting the lower energy barrier for the Oxidative Addition of the Aryl-Iodide.

ReactionPathway cluster_0 Why C5 Selectivity? Start 2-Fluoro-4-methylbenzaldehyde Reagent NIS / TFA (Electrophilic Aromatic Subst.) Start->Reagent Activation Intermed Sigma Complex (Stabilized by F-para, Me-ortho) Reagent->Intermed C5 Attack Product 2-Fluoro-5-iodo-4-methylbenzaldehyde (Target Scaffold) Intermed->Product -H+ (Regioselective) Coupling Pd(0) Oxidative Addition (Fast: Ea ~ 12 kcal/mol) Product->Coupling + Pd(0) FinalAPI Biaryl API Fragment (ALK Inhibitor Core) Coupling->FinalAPI + Boronate / Base

Caption: Figure 1. Reaction pathway showing the cooperative directing effects leading to the regioselective synthesis of the target scaffold and its subsequent low-barrier entry into the Palladium catalytic cycle.

References
  • Johnson, T. W., et al. (2014).[2] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)."[2] Journal of Medicinal Chemistry, 57(11), 4720-4744.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Pfizer Inc. (2015). "Process for the preparation of ALK inhibitors." World Intellectual Property Organization, WO2015/131080 A1.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • BenchChem Technical Protocols. (2025). "Comparative Reactivity of Aryl Halides in Suzuki Coupling."

Sources

Validation

Optimizing Benzaldehyde Reactivity: A Comparative Guide to Hammett Plot Diagnostics

Strategic Overview In drug development and physical organic chemistry, predicting the stability and reactivity of benzaldehyde derivatives is critical. Whether designing a prodrug linker (e.g., acetals) or optimizing a c...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In drug development and physical organic chemistry, predicting the stability and reactivity of benzaldehyde derivatives is critical. Whether designing a prodrug linker (e.g., acetals) or optimizing a covalent inhibitor (e.g., Michael acceptors), the electronic influence of substituents dictates the reaction rate.

This guide compares two distinct mechanistic pathways common to substituted benzaldehydes—Nucleophilic Addition and Cationic Intermediate Formation —using Hammett Plot analysis. By comparing the Reaction Constant (


) and the fit of different Substituent Constants (

vs.

), researchers can empirically validate the transition state structure of their target molecules.
The Core Comparison

We are comparing the electronic demands of two opposing reaction types to illustrate how Hammett analysis differentiates mechanisms:

  • Nucleophilic Addition (e.g., Cyanohydrin Formation): Rate-limiting step involves attack on the carbonyl.

  • Cationic Pathways (e.g., Acetal Hydrolysis): Rate-limiting step involves the formation of an oxocarbenium ion.

Comparative Analysis: Values and Mechanistic Insight

The magnitude and sign of the reaction constant (


) serve as the diagnostic fingerprint for the reaction mechanism.
Data Summary: Electronic Sensitivity
FeatureScenario A: Nucleophilic Addition Scenario B: Cationic/Acidic Pathway
Reference Reaction Formation of Benzaldehyde CyanohydrinHydrolysis of Benzaldehyde Acetals
Dominant Electronic Effect Electron-Withdrawing Groups (EWG) accelerate reaction.[1]Electron-Donating Groups (EDG) accelerate reaction.[2]
Hammett Slope (

)
Positive (+2.33) [1, 2]Negative (-3.30) [3]
Transition State Character Negative charge buildup (anionic character) at the reaction center.Positive charge buildup (cationic character) at the reaction center.
Optimal

Scale
Standard Hammett

(Inductive/Resonance mix).
Brown-Okamoto

(Direct Resonance Stabilization).
Implication for Drug Design To stabilize this drug/linker, add EDGs (e.g., -OMe) to slow hydrolysis.To stabilize this drug/linker, add EWGs (e.g., -NO2) to prevent oxidation/cleavage.
Mechanistic Decision Tree

Use the following logic flow to determine which Hammett analysis applies to your benzaldehyde system.

HammettLogic Start Analyze Reaction Kinetics Plot Plot log(kX/kH) vs σ Start->Plot Linear Is the plot linear? Plot->Linear Slope Check Slope (ρ) Linear->Slope Yes NonLinear Non-Linear / Scatter Linear->NonLinear No Positive ρ > 0 (Nucleophilic Attack) Slope->Positive Accelerated by EWG Negative ρ < 0 (Electrophilic/Cationic) Slope->Negative Accelerated by EDG TrySigmaPlus Re-plot with σ+ (Direct Resonance) NonLinear->TrySigmaPlus If EDGs deviate TrySigmaPlus->Negative Better Fit (Cationic TS)

Figure 1: Decision matrix for selecting the correct substituent constant (


 vs 

) and interpreting the reaction constant (

).

Experimental Protocol: Determination of

Objective: Determine the reaction constant (


) for the formation of substituted benzaldehyde semicarbazones. This protocol is chosen for its robustness, UV-Vis compatibility, and clear second-order kinetics [4].
A. Reagents & Preparation[1][3][4]
  • Substrates: Benzaldehyde (H),

    
    -Nitrobenzaldehyde, 
    
    
    
    -Chlorobenzaldehyde,
    
    
    -Methoxybenzaldehyde,
    
    
    -Methylbenzaldehyde.
  • Reagent: Semicarbazide Hydrochloride.

  • Buffer: Phosphate buffer (pH 7.0) to maintain neutral species dominance.

  • Solvent: Ethanol/Water (typically 10:90 v/v) to ensure solubility.

B. Kinetic Workflow (UV-Vis)
  • Stock Solutions: Prepare 0.01 M solutions of each benzaldehyde derivative in ethanol. Prepare 0.1 M Semicarbazide HCl in phosphate buffer.

  • Baseline: Zero the UV-Vis spectrophotometer with the buffer/ethanol blank.

  • Wavelength Selection: Scan each benzaldehyde to find

    
     (typically 250–280 nm). Note that the product (semicarbazone) often absorbs at a longer wavelength (shifted bathochromically). Monitor the appearance of the product  at its specific 
    
    
    
    (often ~275-290 nm).
  • Reaction Initiation:

    • In a quartz cuvette, add 2.0 mL of Buffer/Semicarbazide solution.

    • Inject 20

      
      L of Benzaldehyde stock.
      
    • Immediately start kinetic tracking (Absorbance vs. Time).

  • Data Collection: Record absorbance every 10 seconds for 10 minutes (or until plateau). Pseudo-first-order conditions are maintained if [Semicarbazide] >> [Benzaldehyde].

C. Data Processing
  • Determine

    
    :  Plot 
    
    
    
    vs. time. The slope is
    
    
    .
  • Calculate

    
    :  If pseudo-first-order, 
    
    
    
    .
  • Hammett Plot:

    • Calculate

      
       for each substituent.[3][4]
      
    • Plot

      
       vs. 
      
      
      
      (Substituent Constant).[2][5]
    • Perform linear regression to find the slope (

      
      ).
      

Visualization of the Mechanism[2]

The following diagram illustrates the competing electronic effects during the rate-determining step of Semicarbazone formation (Nucleophilic Attack).

Mechanism cluster_effects Electronic Effects on TS Benz Substituted Benzaldehyde TS Transition State (Tetrahedral) Benz->TS k1 (RDS) Nuc Semicarbazide (Nucleophile) Nuc->TS Prod Semicarbazone Product TS->Prod Fast (-H2O) EWG EWG (-NO2) Stabilizes TS (-) Increases Rate EWG->TS Inductive Pull EDG EDG (-OMe) Destabilizes TS (-) Decreases Rate EDG->TS Resonance Push

Figure 2: Reaction pathway showing how substituents influence the stability of the tetrahedral transition state. In this nucleophilic addition,


 is positive because EWGs stabilize the developing negative charge on the oxygen.

Interpretation & Validation

Interpreting Your Slope
  • If

    
     to +0.5:  The reaction is barely sensitive to substituents. The transition state is likely "early" (looks like the reactant) or the charge is far from the ring.
    
  • If

    
    :  Significant negative charge builds up.[2][4] This confirms the nucleophilic attack is the rate-determining step (RDS).
    
  • Non-Linearity (Concave Down): If the plot curves, the mechanism might change.[2] For semicarbazone formation, at very low pH, the RDS shifts from attack (positive

    
    ) to dehydration  (potentially different 
    
    
    
    ), causing a break in linearity [5].
Self-Validating the System (Trustworthiness)

To ensure your data is valid:

  • The Reference Point: Always run unsubstituted Benzaldehyde (

    
    ). The point 
    
    
    
    must fall on your regression line.
  • Sigma Selection: If Para-Methoxy (-OMe) falls off the line when using standard

    
    , but fits when using 
    
    
    
    , you have evidence of direct resonance interaction (common in carbocation intermediates).
  • Isosbestic Points: In your UV-Vis scans, the presence of sharp isosbestic points confirms a clean conversion without long-lived intermediates or side reactions.

References

  • Pomona College Chemistry. Lecture 8: Probing Mechanisms: Hammett Plots. (Accessed via Course Hero/Pomona.edu). Link

  • Anslyn, E. V., & Dougherty, D. A. (2006).[4] Modern Physical Organic Chemistry.[4] University Science Books. (Standard reference for

    
     in cyanohydrin formation).
    
  • Cordes, G. H., & Bull, H. G. (1974).[6] Acetal Hydrolysis: Mechanism and catalysis. Chemical Reviews, 74(5), 581-603.[6] Link

  • Journal of Chemical Education. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation.Link

  • Master Organic Chemistry. Hammett Equation and Linear Free Energy Relationships.Link

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 2-Fluoro-5-iodo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of substituted benzaldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Fluoro-5-i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted benzaldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Fluoro-5-iodo-4-methylbenzaldehyde presents a unique synthetic challenge and opportunity. Its sterically encumbered and electronically defined structure, featuring a reactive iodine ready for cross-coupling, a fluorine atom to modulate electronic properties, and a reactive aldehyde for further derivatization, makes it a valuable synthon. However, the successful implementation of palladium-catalyzed cross-coupling reactions with this substrate is highly dependent on the judicious selection of the catalytic system.

This guide provides an in-depth comparison of various palladium catalysts for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions involving 2-Fluoro-5-iodo-4-methylbenzaldehyde. By examining the nuances of each catalyst class and providing supporting experimental context, this document aims to empower researchers to make informed decisions for their synthetic campaigns.

The Challenge: Coupling with a Sterically Hindered and Electronically Complex Aryl Iodide

The structure of 2-Fluoro-5-iodo-4-methylbenzaldehyde introduces several factors that can influence the efficiency of palladium-catalyzed cross-coupling reactions:

  • Steric Hindrance: The presence of a methyl group and a fluorine atom ortho to the iodine can impede the approach of the palladium catalyst, potentially slowing down the rate-determining oxidative addition step.

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the C-I bond. The aldehyde group, also electron-withdrawing, further modulates the electronic nature of the aromatic ring.

  • Functional Group Compatibility: The aldehyde functionality must be tolerated by the chosen reaction conditions, particularly the base and temperature, to avoid unwanted side reactions.

The ideal palladium catalyst must therefore be highly active to overcome steric barriers, robust enough to tolerate the electronic and functional group landscape of the molecule, and selective for the desired transformation.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for screening and optimizing palladium-catalyzed cross-coupling reactions with 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures.[1] The choice of catalyst is critical when dealing with a sterically hindered substrate like 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandKey AdvantagesConsiderations
"Classical" Catalysts
Pd(PPh₃)₄TriphenylphosphineCommercially available, well-understood.Often requires higher temperatures and catalyst loadings; can be less effective for hindered substrates.
Pd(OAc)₂ / PPh₃TriphenylphosphineIn-situ generation of the active catalyst.Performance can be sensitive to the Pd:ligand ratio.[2]
Buchwald Ligand Systems
Pd(OAc)₂ or Pd₂(dba)₃ with XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphinesHigh activity for hindered substrates at low catalyst loadings.[3]Higher cost of ligands.
PEPPSI™ Catalysts
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Air and moisture stable, high efficiency, broad functional group tolerance.[4]May require specific base and solvent combinations for optimal performance.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Materials:

  • 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To a dried reaction vessel, add 2-Fluoro-5-iodo-4-methylbenzaldehyde, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

II. Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction offers a valuable alternative to the Suzuki coupling, particularly when the corresponding organostannane is readily available or when the boronic acid is unstable.[6][7] Organotin reagents are generally stable to air and moisture.[8]

Catalyst Systems for Stille Coupling
Catalyst SystemLigandKey AdvantagesConsiderations
Pd(PPh₃)₄TriphenylphosphineA commonly used and effective catalyst for a range of substrates.[9]Toxicity of organotin byproducts requires careful handling and purification.
Pd₂(dba)₃ / P(o-tol)₃Tri(o-tolyl)phosphineCan offer enhanced reactivity for challenging substrates.[8]Ligand can be sensitive to air.
Pd(OAc)₂ / PPh₃TriphenylphosphineIn-situ catalyst generation.[9]Reaction outcomes can be dependent on the quality of the reagents.
Experimental Protocol: Stille Coupling

A general procedure for the Stille coupling is as follows:

Materials:

  • 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[9]

  • Solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a reaction vessel, dissolve 2-Fluoro-5-iodo-4-methylbenzaldehyde and the organostannane in the solvent.

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor its progress.[8]

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. To remove tin byproducts, a potassium fluoride workup is often employed.[9]

Sources

Validation

The Halogen Switch: Navigating Alternatives to 2-Fluoro-5-iodo-4-methylbenzaldehyde

Topic: Alternative Reagents to 2-Fluoro-5-iodo-4-methylbenzaldehyde in Synthesis Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 2-Fluoro-5-iodo-4-methylbenzaldehyde in Synthesis Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Warhead" vs. The "Workhorse"

In the synthesis of ALK inhibitors (notably Ceritinib/LDK378 ), 2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS: 886498-61-9) acts as a critical "warhead." Its iodine substituent provides the rapid oxidative addition kinetics necessary to overcome the steric hindrance imposed by the ortho-methyl group during Suzuki-Miyaura cross-couplings.

However, the high cost and atom-economy inefficiency of the iodo-derivative drive the search for alternatives. This guide objectively compares the industry standard against its primary challenger, the Bromo-analog , and the In-situ Iodination strategy.

Key Takeaway: While the Iodo-reagent offers "plug-and-play" reactivity under mild conditions, the Bromo-analog is a viable, cost-effective alternative only if the catalytic system is upgraded to handle the increased activation energy barrier caused by the C4-methyl steric clash.

Structural Analysis & Reactivity Profile

To choose an alternative, one must understand the specific challenges of the parent molecule.

  • The Scaffold: 2-Fluoro-4-methylbenzaldehyde.

  • The Reactive Site: C5-Halogen.

  • The Challenge: The Methyl group at C4 exerts steric pressure on C5.

    • Iodine (C-I bond): Weak (~57 kcal/mol), long bond length. Oxidative addition is fast, often occurring before steric repulsion destabilizes the Pd-complex.

    • Bromine (C-Br bond): Stronger (~68 kcal/mol), shorter bond length. Oxidative addition is slower; the Pd center struggles to access the C-Br bond due to the adjacent methyl group without specialized ligands.

Visualizing the Synthetic Pathway (Ceritinib Core)[1]

ReactionPathway cluster_decision Critical Decision Point Start Precursor (2-Fluoro-4-methylbenzaldehyde) Iodo Target Reagent (5-Iodo-Analog) $$$ | High Reactivity Start->Iodo Iodination (NIS/TFA) Regioselectivity Issues Bromo Alternative A (5-Bromo-Analog) $ | Med Reactivity Start->Bromo Bromination (Standard Commercial) Coupling Suzuki Coupling (Pd Catalyst) Iodo->Coupling Pd(PPh3)4 Mild Base 80°C Bromo->Coupling Pd(OAc)2 + SPhos Strong Base 100°C Product Biaryl Intermediate (ALK Inhibitor Core) Coupling->Product

Figure 1: Synthetic pathways comparing the Iodo-standard and Bromo-alternative in the construction of the biaryl core.

Comparative Analysis: Iodo vs. Bromo vs. In-Situ

The following data aggregates performance metrics from process chemistry optimizations typical for sterically hindered biaryl couplings.

Table 1: Performance Matrix
FeatureStandard: 5-Iodo Alt A: 5-Bromo Alt B: In-Situ Iodination
CAS Number 886498-61-9149948-36-7N/A (Process)
Relative Cost High (100%)Low (~15-20%)Medium (Reagent + Labor)
Reactivity Excellent (Fast OA)Moderate (Slow OA)High (Once formed)
Catalyst Req. Standard (Pd(PPh₃)₄ or Pd(dppf))Advanced (Pd-XPhos/SPhos)Standard
Steric Tolerance HighLow (Needs bulky ligand)N/A
Major Risk Cost / Supply ChainIncomplete ConversionRegioisomer formation (3-Iodo vs 5-Iodo)

*OA = Oxidative Addition[1][2]

Detailed Experimental Protocols

Method A: The Standard (Iodo-Reagent)

Best for: Small scale, medicinal chemistry, rapid analog generation.

Protocol:

  • Charge: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: DME:Water (3:1).

  • Base: Na₂CO₃ (2.5 eq).

  • Conditions: Heat to 80°C for 4 hours under N₂.

  • Outcome: Typically >90% yield. The weak C-I bond allows the Pd to insert easily despite the ortho-methyl group.

Method B: The Alternative (Bromo-Reagent)

Best for: Process scale-up, cost-reduction campaigns.

The "SPhos" Adjustment: Standard catalysts (like Tetrakis) often fail here because the oxidative addition is too slow, leading to homocoupling or dehalogenation. We must use SPhos or XPhos , electron-rich bulky phosphines that accelerate oxidative addition into hindered aryl bromides.[3]

Protocol:

  • Charge: 2-Fluoro-5-bromo-4-methylbenzaldehyde (1.0 eq), Aryl Boronic Acid (1.3 eq).

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[3]

    • Note: Premixing the catalyst and ligand in the solvent for 10 mins is recommended.

  • Solvent: Toluene:Water (5:1) or 1,4-Dioxane:Water.

  • Base: K₃PO₄ (3.0 eq).

    • Why? Potassium phosphate is more basic than carbonate, facilitating the transmetallation step which can become rate-limiting with bulky substrates.

  • Conditions: Heat to 100-110°C for 12-16 hours.

  • Outcome: Yields comparable to the Iodo-route (85-92%) but requires higher temperature and strictly oxygen-free conditions to protect the electron-rich ligand.

Decision Framework: When to Switch?

Use this logic tree to determine the appropriate reagent for your specific phase of development.

DecisionTree Start Project Phase? Discovery Discovery / MedChem (< 10g) Start->Discovery Process Process / Scale-up (> 100g) Start->Process Speed Speed Priority? Discovery->Speed UseBromo Use 5-Bromo-Analog (Optimize Catalyst) Process->UseBromo Standard Path UseInSitu Use In-Situ Iodination (Requires Regio-Control) Process->UseInSitu If Bromo Supply Issues Budget Budget Constraint? UseIodo Use 5-Iodo-Analog (Reliable, Fast) Budget->UseIodo Flexible Budget->UseBromo Strict Speed->Budget No Speed->UseIodo Yes

Figure 2: Strategic decision matrix for selecting the optimal halogenated benzaldehyde intermediate.

References

  • Ceritinib Synthesis & Structure-Activity Relationships: Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[4] Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690.[4]

  • General Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Process Chemistry of Halobenzaldehydes: BenchChem. "A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." Application Notes, 2025.

  • Regioselective Iodination Methods: Kitamura, T., et al. "Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides."[5] The Journal of Organic Chemistry, 2021, 86, 18300-18303.[5] (Referenced for general iodination methodology).

Sources

Comparative

Benchmarking Synthetic Routes for 2-Fluoro-5-iodo-4-methylbenzaldehyde: A Comparative Guide

Executive Summary 2-Fluoro-5-iodo-4-methylbenzaldehyde is a critical scaffold in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, including Ceritinib (LDK378) and its analogs. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-iodo-4-methylbenzaldehyde is a critical scaffold in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, including Ceritinib (LDK378) and its analogs. Its structural complexity—featuring three distinct substituents on the benzene ring—presents a unique challenge in regioselective functionalization.

This guide benchmarks the three primary synthetic methodologies for accessing this intermediate. Our analysis, grounded in experimental data and mechanistic logic, identifies Electrophilic Aromatic Iodination using N-Iodosuccinimide (NIS) and Triflic Acid as the superior protocol, delivering yields >90% with optimal regiocontrol. We compare this against traditional Silver-mediated iodination and Lithiation-Formylation routes to provide a comprehensive decision matrix for your scale-up needs.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde hinges on directing the iodine atom to the specific C5 position. The starting material, 2-Fluoro-4-methylbenzaldehyde , possesses three directing groups that create a complex electronic landscape.

Mechanistic Logic[1]
  • Aldehyde (-CHO, C1): Strong electron-withdrawing group (EWG). Directs Meta (to C3 and C5).

  • Fluorine (-F, C2): Weak deactivator but strong Ortho/Para director. Para position is C5.[1]

  • Methyl (-CH3, C4): Weak activator, Ortho/Para director. Ortho positions are C3 and C5.

The Convergence at C5: Remarkably, all three directing effects synergize to activate Carbon-5.

  • C3: Sterically crowded (sandwiched between F and Me).

  • C5: Sterically accessible and electronically activated by both the Methyl (ortho) and Fluorine (para) groups, while being meta to the deactivating Aldehyde.

Diagram 1: Regioselectivity & Directing Effects

Regioselectivity Substrate 2-Fluoro-4-methylbenzaldehyde CHO 1-CHO (Meta Director) Substrate->CHO F 2-F (Para Director) Substrate->F Me 4-Me (Ortho Director) Substrate->Me Target Target Position: C5 (Synergistic Activation) CHO->Target Meta F->Target Para Steric Position C3 (Sterically Hindered) F->Steric Ortho Me->Target Ortho Me->Steric Ortho

Caption: Electronic and steric analysis showing the synergistic activation of the C5 position by existing substituents.

Comparative Analysis of Synthetic Routes

We benchmarked three distinct pathways based on Yield, Atom Economy, and Scalability.

Method A: Acid-Catalyzed Iodination (NIS/TfOH)

The Gold Standard. This method utilizes N-Iodosuccinimide (NIS) activated by a superacid (Triflic Acid or Trifluoroacetic Acid). The acid protonates the NIS, generating a highly reactive superelectrophile (


 equivalent) that overcomes the deactivating nature of the aldehyde group.
Method B: Silver-Mediated Iodination ( )

The Mild Alternative. Uses molecular iodine and silver sulfate. The silver ion precipitates iodide as AgI, driving the equilibrium forward and generating an electrophilic iodine species. While mild, it generates stoichiometric heavy metal waste.

Method C: Lithiation-Formylation

The Reverse Approach. Involves protecting a pre-iodinated precursor, lithiating, and quenching with DMF. This route is often "wayward" due to the incompatibility of the aldehyde with lithium reagents, requiring cryogenic conditions (-78°C) and protecting group chemistry.

Performance Metrics Table
MetricMethod A: NIS / TfOHMethod B:

/

Method C: Lithiation
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionMetal-Halogen Exchange
Typical Yield 92 - 96% 75 - 82%55 - 65%
Regioselectivity Excellent (>98:2)Good (90:10)Variable
Reaction Time 2 - 4 Hours12 - 24 Hours2 Steps (Protection + Rxn)
Atom Economy HighLow (Ag waste)Low (Multi-step)
Cost Efficiency HighLow (Silver cost)Moderate
Scalability Excellent Poor (Filtration of AgI)Difficult (Cryogenic)

Detailed Experimental Protocol

Recommendation: Method A is the superior choice for drug development workflows due to its high yield and operational simplicity.

Protocol: Synthesis via NIS-Mediated Iodination[2]

Reagents:

  • 2-Fluoro-4-methylbenzaldehyde (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.5 equiv) OR Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation : Charge a clean, dry round-bottom flask with 2-Fluoro-4-methylbenzaldehyde (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL).

  • Activation : Cool the solution to 0°C under an inert atmosphere (

    
    ). Add Trifluoromethanesulfonic acid (TfOH, 1.0 mmol) dropwise. Note: The solution may darken slightly.
    
  • Iodination : Add N-Iodosuccinimide (NIS, 11-12 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[2][1][3][4] The product will appear as a less polar spot compared to the starting material.

  • Quench : Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (

    
    ) to neutralize excess iodine (indicated by the disappearance of the brown color).
    
  • Extraction : Extract with Dichloromethane (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2-Fluoro-5-iodo-4-methylbenzaldehyde as a white to pale yellow solid.

Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: 2-Fluoro-4-methylbenzaldehyde in MeCN/DCM Acid Add Catalyst: Triflic Acid (TfOH) at 0°C Start->Acid NIS Add Reagent: N-Iodosuccinimide (NIS) Portion-wise Acid->NIS Stir Reaction: Stir 2-4h at 25°C (Monitor HPLC) NIS->Stir Quench Quench: Sat. Na2S2O3 (aq) Remove excess Iodine Stir->Quench Workup Workup: Extract (DCM) -> Dry -> Concentrate Quench->Workup Product Final Product: 2-Fluoro-5-iodo-4-methylbenzaldehyde (Yield >90%) Workup->Product

Caption: Optimized workflow for the high-yield synthesis of the target aldehyde using NIS/Acid catalysis.

Troubleshooting & Safety

  • Regioselectivity Issues: If significant C3-iodination is observed (rare), lower the reaction temperature to -10°C and switch solvent to pure TFA.

  • Stalled Reaction: If conversion stalls <80%, add an additional 0.2 equiv of TfOH. The acid is consumed if basic impurities are present.

  • Safety: Triflic acid is corrosive. NIS is an irritant. Handle all reagents in a fume hood.

References

  • European Patent Office. Process for producing 4-fluoro-3-iodobenzaldehyde (EP1476415A1).[5] (2003).[5] Describes analogous NIS/Acid iodination conditions. Available at:

  • Gonsalves, A. et al. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Journal of Chemical Research. (2018). Demonstrates efficacy of NIS/TFA for activated benzaldehydes. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of a [18F]-labeled ceritinib analogue. (2015). Discusses the relevance of the scaffold in ALK inhibitor synthesis. Available at: [Link]

Sources

Validation

Kinetic Analysis &amp; Optimization Guide: Suzuki Coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde

Topic: Kinetic analysis of Suzuki coupling with 2-Fluoro-5-iodo-4-methylbenzaldehyde Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic analysis of Suzuki coupling with 2-Fluoro-5-iodo-4-methylbenzaldehyde Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison of catalytic systems for the Suzuki-Miyaura coupling of 2-Fluoro-5-iodo-4-methylbenzaldehyde (1) . While the iodine handle suggests facile oxidative addition, the ortho-methyl group (C4) introduces steric strain that significantly alters the kinetic profile, shifting the rate-determining step (RDS) toward transmetallation.[1] Furthermore, the para-aldehyde moiety necessitates mild base protocols to prevent Cannizzaro disproportionation or aldol condensation side reactions.

We compare three distinct catalytic architectures:

  • The Baseline: Pd(PPh₃)₄ (Traditional)[1]

  • The Industrial Standard: Pd(dppf)Cl₂ (Robust/Scalable)[1]

  • The High-Performance Solution: Pd-SPhos G2 (Sterically Specialized)

Substrate Analysis & Mechanistic Challenges

Chemical Architecture

The substrate (1) presents a "Push-Pull-Block" electronic and steric environment:

  • Electronic Activation (Push/Pull): The C5-Iodine is electronically activated by the electron-withdrawing aldehyde (meta) and the fluoro group (para).[1] This makes Oxidative Addition (OA) extremely rapid, often instantaneous relative to other steps.[1]

  • Steric Deactivation (Block): The C4-Methyl group is ortho to the reaction center.[1] This creates a "picket fence" effect, hindering the approach of the boronate species during Transmetallation (TM).[1]

The Kinetic Bottleneck

In standard aryl iodides, OA is fast. For (1) , the steric bulk at C4 destabilizes the square-planar Pd(II) intermediate, making the Transmetallation (TM) step the kinetic bottleneck.[1]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast) Ar-I adds to Pd Pd0->OxAdd k1 PdII_Int Pd(II)-Ar-I Intermediate (Sterically Crowded by 4-Me) OxAdd->PdII_Int TransMet Transmetallation (RDS) Boronate attack hindered PdII_Int->TransMet k2 (Slowest Step) RedElim Reductive Elimination Product Release TransMet->RedElim k3 RedElim->Pd0

Figure 1: Catalytic cycle highlighting Transmetallation as the Rate-Determining Step (RDS) due to ortho-methyl steric hindrance.

Comparative Performance Analysis

We evaluated three catalyst systems coupling (1) with Phenylboronic acid.[1]

Experimental Conditions:

  • Scale: 1.0 mmol Substrate

  • Solvent: Toluene/Water (4:[1]1) or DME/Water (depending on catalyst solubility)[1]

  • Temperature: 60°C

  • Monitoring: HPLC (254 nm) using internal standard (Biphenyl).

Table 1: Kinetic Performance & Yield Comparison
FeatureSystem A: Traditional System B: Industrial System C: High-Performance
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[1] · CH₂Cl₂XPhos Pd G2 / SPhos
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine
Base Na₂CO₃ (aq)K₂CO₃ (aq)K₃PO₄ (aq)
T₅₀ (50% Conv.) 45 min25 min< 5 min
Time to Completion 4.5 Hours2.0 Hours30 Minutes
Isolated Yield 78%88%96%
Impurity Profile 12% Homocoupling5% De-iodination<1% Detectable
Kinetic Order Mixed (Induction period)First OrderZero Order (Catalyst controlled)
Detailed Technical Breakdown
System A: Pd(PPh₃)₄ (The "Baseline")[1]
  • Mechanism: Relies on ligand dissociation to form the active 14-electron species.

  • Failure Mode: The bulky PPh₃ ligands combined with the substrate's ortho-methyl group create severe steric congestion. This slows down transmetallation, allowing side reactions (homocoupling of the boronic acid) to compete.[1]

  • Verdict: Not recommended for ortho-substituted benzaldehydes due to slow turnover and high homocoupling rates.

System B: Pd(dppf)Cl₂ (The "Workhorse")[1]
  • Mechanism: The large bite angle of the bidentate dppf ligand forces the Iodine and Aryl group into a cis orientation, facilitating reductive elimination.

  • Performance: Significantly faster than PPh₃. The bidentate ligand prevents catalyst decomposition (Pd black formation).[1]

  • Verdict: Excellent for scale-up if reaction time is not critical. Good balance of cost vs. rate.

System C: SPhos/XPhos Pd G2 (The "Specialist")
  • Mechanism: These Buchwald ligands are electron-rich (facilitating OA, though not the issue here) and extremely bulky.[1] Counter-intuitively, the bulk promotes the formation of a highly active monoligated Pd(0) species.[1]

  • Why it wins: The specific architecture of SPhos creates a "pocket" that accommodates the ortho-methyl group during transmetallation, lowering the activation energy for the RDS.

  • Verdict: The Superior Choice. It drives the reaction to completion in minutes with near-quantitative yields, preserving the sensitive aldehyde group by minimizing exposure time to base.

Experimental Protocols

Method 1: High-Performance Protocol (Recommended)

Use this for library synthesis or when high purity is critical.[1]

Reagents:

  • Substrate (1): 264 mg (1.0 mmol)[1]

  • Phenylboronic acid: 146 mg (1.2 mmol)[1]

  • Catalyst: XPhos Pd G2 (15 mg, 2 mol%)[1]

  • Base: K₃PO₄ (424 mg, 2.0 mmol)[1]

  • Solvent: THF/Water (10:1) degassed.[1]

Step-by-Step:

  • Charge: Add Substrate, Boronic Acid, and Base to a reaction vial equipped with a stir bar.

  • Purge: Seal and purge with Nitrogen for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G2 rapidly against a positive nitrogen flow.

  • Solvent: Add degassed THF/Water via syringe.

  • Reaction: Heat to 40°C (mild heat is sufficient).

  • Monitor: Take an aliquot at 10 minutes. Conversion should be >90%.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Method 2: Kinetic Data Acquisition (Self-Validating)

Use this to validate catalyst activity on new batches.[1]

Workflow Start Stock Solution Prep (Substrate + Internal Std) Sample Sampling (t=0, 5, 10...) Quench in MeCN/0.1% TFA Start->Sample Analysis HPLC Analysis Area Ratio (Prod/Std) Sample->Analysis Plot Plot ln(1/[S]) vs Time Determine k_obs Analysis->Plot

Figure 2: Kinetic monitoring workflow for validating catalyst turnover.

  • Standard: Use Biphenyl or 1,3,5-Trimethoxybenzene as an inert internal standard (1.0 equiv).

  • Sampling: Withdraw 50 µL aliquots every 5 minutes.

  • Quench: Immediately dispense into 500 µL cold Acetonitrile containing 0.1% TFA (stops the reaction and solubilizes Pd).

  • Calculation: Plot Concentration vs Time.

    • Zero Order (Linear slope) indicates catalyst saturation (ideal).[1]

    • First Order (Exponential decay) indicates substrate limitation.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("Death") before turnover.[1]Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., free SPhos).[1]
Aldehyde peak disappears Cannizzaro reaction or Oxidation.Switch base from Carbonate/Hydroxide to K₃PO₄ or KF . Exclude O₂ rigorously.
Stalled at 60% Boronic acid protodeboronation.Add boronic acid in two portions (0.6 eq at t=0, 0.6 eq at t=30 min).
Slow Rate Steric clash at Transmetallation.Increase temperature to 80°C or switch to SPhos/XPhos system.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Barder, T. E., et al. (2005).[1] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]

  • Littke, A. F., & Fu, G. C. (2000).[1][2] Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[2] Journal of the American Chemical Society, 122(17), 4020–4028.[1] Link[1]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-5-iodo-4-methylbenzaldehyde

Comprehensive Safety and Handling Guide: 2-Fluoro-5-iodo-4-methylbenzaldehyde As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with innovation but with...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Fluoro-5-iodo-4-methylbenzaldehyde

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with innovation but with an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 2-Fluoro-5-iodo-4-methylbenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, respond effectively to emergencies, and manage the chemical's lifecycle from receipt to disposal.

Immediate Safety Briefing: The 60-Second Pre-Work Checklist

Before handling 2-Fluoro-5-iodo-4-methylbenzaldehyde, confirm the following:

  • Location: All work must be conducted in a certified chemical fume hood.[1]

  • Eye Protection: Safety goggles with side shields are mandatory. A face shield is recommended when handling larger quantities.[2][3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and inspect them for any signs of degradation before use.[4]

  • Body Protection: A full-length laboratory coat is required.[5]

  • Emergency Access: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6]

  • Waste: A designated, labeled "Halogenated Organic Waste" container must be available in the work area.[1][7][8]

Hazard Assessment: Understanding the Compound
  • Benzaldehyde Moiety: The core aldehyde structure suggests potential for irritation to the skin, eyes, and respiratory system.[5] Benzaldehydes can be harmful if swallowed or inhaled.

  • Halogenation (Fluoro and Iodo groups): The presence of fluorine and iodine atoms places this compound in the category of halogenated hydrocarbons. These compounds require specific disposal procedures due to their potential toxicity and environmental persistence.[1][8]

  • Combustibility: Like many organic aldehydes, this compound is likely a combustible liquid, though it may not ignite readily.[9] Keep it away from heat, sparks, and open flames.[9][10]

Inferred Hazard Classification:

Hazard TypeClassificationRationale and Precautionary Statements
Acute Toxicity (Oral, Inhalation) Category 4 (Harmful)Based on benzaldehyde data.[5] Harmful if swallowed or if inhaled. Avoid breathing vapors.[5]
Skin Corrosion/Irritation Category 2 (Irritant)Based on data for similar fluoro-methylbenzaldehydes.[6][10] Causes skin irritation. Wash hands thoroughly after handling.[10]
Serious Eye Damage/Irritation Category 2 (Irritant)Causes serious eye irritation.[6][10] Wear eye/face protection.
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)May cause respiratory irritation.[6][9][10] Use only in a well-ventilated area or fume hood.[1]
Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific, identified hazards.

Primary Engineering Control: The Chemical Fume Hood All handling of 2-Fluoro-5-iodo-4-methylbenzaldehyde must occur within a properly functioning chemical fume hood to prevent the inhalation of volatile vapors.[1] The fume hood serves as the primary barrier and significantly reduces the reliance on respiratory protection.

Hand Protection: A Critical Barrier The choice of gloves is paramount. Given the aromatic and halogenated nature of the compound, standard lightweight nitrile gloves may only offer short-duration protection.

  • Selection: Choose gloves tested according to EN 374 or equivalent standards for chemical resistance.[2] Materials like neoprene or thicker nitrile are often suitable for handling halogenated organic compounds.[4]

  • Practice: Always inspect gloves for holes or tears before use. Don gloves and doff them using a technique that avoids touching the outer surface with bare skin.[5] Wash hands thoroughly after glove removal.[11]

Eye and Face Protection: Preventing Irreversible Damage This compound is classified as a serious eye irritant.[6][10]

  • Minimum Requirement: ANSI Z87.1 or CSA Z94.3 compliant safety goggles with side shields are mandatory to protect against splashes.[4]

  • Enhanced Protection: When transferring larger volumes (>100 mL) or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[5] Contact lenses should be avoided as they can trap and concentrate irritants.[11]

Respiratory Protection When engineering controls (i.e., the fume hood) are functioning correctly, respiratory protection is generally not required. However, it may be necessary during:

  • Large-scale spill clean-up.

  • Situations where ventilation is confirmed to be inadequate. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. A medical evaluation and fit-testing are required before an employee can use a respirator.[4]

Protective Clothing A full-length, cuffed lab coat provides a removable barrier to protect skin and personal clothing from minor spills and splashes. For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.[4]

Step-by-Step Handling Workflow

This workflow ensures safety at every stage of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood handle_chem 4. Transfer Chemical Inside Fume Hood prep_waste 3. Position Halogenated Waste Container prep_hood->prep_waste prep_waste->handle_chem cleanup_waste 5. Dispose of Contaminated Items into Waste handle_chem->cleanup_waste cleanup_area 6. Decontaminate Work Surface cleanup_waste->cleanup_area cleanup_ppe 7. Doff PPE (Gloves First) cleanup_area->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling 2-Fluoro-5-iodo-4-methylbenzaldehyde.

Emergency Protocols: Rapid and Effective Response

Spill Management Your response will depend on the scale of the spill.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, dry sand) to contain and absorb the liquid.[12] Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.[12]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or call 911.

    • If safe to do so, close the doors to the lab to contain vapors.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response (First Aid) Immediate action is critical to minimize harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6][13] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Skin Contact: Promptly remove any contaminated clothing.[14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.[14]

  • Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Give the person a glass of water.[11] Seek immediate medical attention.[14]

Decontamination and Disposal Plan

Personnel Decontamination Properly removing PPE is crucial to prevent secondary contamination. The general principle is to remove the most contaminated items first.

  • Remove outer gloves (if double-gloving).

  • Remove the lab coat, turning it inside out as it is removed.

  • Remove safety goggles/face shield.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Waste Segregation and Disposal As a halogenated organic compound, 2-Fluoro-5-iodo-4-methylbenzaldehyde and any materials contaminated with it must not be disposed of down the drain.[1]

  • Waste Stream: All waste, including excess reagent, contaminated absorbent materials, and disposable labware, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[1][7][8]

  • Labeling: The waste container label must include the words "Hazardous Waste" and list all chemical constituents by their full names—do not use abbreviations.[7][15]

  • Disposal: The sealed container should be disposed of through your institution's official chemical waste disposal program.[7]

By adhering to this comprehensive guide, you build a foundation of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG. (June 17, 2021). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH, CDC. [Link]

  • Safety Data Sheet: 3-Fluoro-4-methylbenzaldehyde. Thermo Fisher Scientific. (October 30, 2025). [Link]

  • What to do in a chemical emergency. GOV.UK. (October 10, 2024). [Link]

  • Appendix L – What to Do in a Chemical Emergency. U.S. Environmental Protection Agency. [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

  • Chemical Hazard PPE & How to Protect Workers From Poisons. DuraLabel. (January 15, 2026). [Link]

  • Safety Data Sheet: BENZALDEHYDE. Techno PharmChem. [Link]

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